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Core Science & Biosynthesis

Foundational

The Strategic Utility of (1-(Pyridin-4-yl)cyclopropyl)methanol (CAS 858035-96-8) in Medicinal Chemistry: Synthesis, Characterization, and Pipeline Applications

Executive Summary In contemporary drug discovery, the strategic deployment of conformationally restricted building blocks is paramount for optimizing target affinity and pharmacokinetic profiles. (1-(Pyridin-4-yl)cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic deployment of conformationally restricted building blocks is paramount for optimizing target affinity and pharmacokinetic profiles. (1-(Pyridin-4-yl)cyclopropyl)methanol (CAS: 858035-96-8) has emerged as a privileged structural motif. By coupling a biologically active pyridine ring with a rigid cyclopropyl linker and a functionalizable primary alcohol, this scaffold offers unique spatial vectors that are highly sought after in the development of central nervous system (CNS) therapeutics and metabolic disease treatments[1].

This technical guide dissects the physicochemical properties, pharmacological trajectories, and validated synthetic methodologies of this critical intermediate, providing a comprehensive blueprint for researchers integrating this compound into their development pipelines.

Chemical Identity and Physicochemical Profiling

The architectural brilliance of (1-(Pyridin-4-yl)cyclopropyl)methanol lies in its cyclopropyl ring. Often utilized as a bioisostere for gem-dimethyl groups, the cyclopropane moiety possesses significant s-character in its C-C bonds, mimicking sp2 hybridization. This reduces the overall lipophilicity compared to aliphatic analogs while enforcing a rigid, three-dimensional spatial arrangement of the pyridine and hydroxyl vectors.

Furthermore, the calculated Topological Polar Surface Area (TPSA) of approximately 33.1 Ų positions derivatives of this scaffold as excellent candidates for Blood-Brain Barrier (BBB) penetration—a critical requirement for its applications in neurological indications.

Table 1: Quantitative Identifiers and Physicochemical Data
PropertyValue
Chemical Name (1-(Pyridin-4-yl)cyclopropyl)methanol
CAS Registry Number 858035-96-8
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
SMILES String OCC1(c2ccncc2)CC1
Hydrogen Bond Donors 1 (Hydroxyl)
Hydrogen Bond Acceptors 2 (Pyridine Nitrogen, Hydroxyl Oxygen)
Estimated TPSA ~33.1 Ų

Pharmacological Trajectories and Target Engagement

The versatility of the (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold is evidenced by its integration into multiple high-value therapeutic pipelines. The primary alcohol serves as a synthetic handle for etherification, amination, or oxidation, allowing the core to be grafted onto larger pharmacophores.

  • Nav1.7 Channel Inhibition (Pain Management): Benzoxazoline sulfonamide derivatives incorporating this scaffold have been developed as potent inhibitors of Nav1.7, a voltage-gated sodium channel that plays a foundational role in nociception and neuropathic pain[WO2018205948A1][1].

  • mAChR M1 Antagonism (Neurological Disorders): The scaffold is a critical precursor in the synthesis of muscarinic acetylcholine M1 receptor antagonists, which are actively investigated for the treatment of psychiatric and cognitive disorders[WO2021071843A1][1].

  • Metabolic Disease Therapeutics: Aryl sulfonamide compounds utilizing this building block have demonstrated efficacy in modulating targets associated with diabetes and obesity[WO2005063247A1][1].

Pharmacology Compound (1-(Pyridin-4-yl)cyclopropyl)methanol Scaffold Nav17 Nav1.7 Channels (Inhibition) Compound->Nav17 Benzoxazoline Sulfonamides M1R mAChR M1 (Antagonism) Compound->M1R Receptor Binding Metabolic Aryl Sulfonamides (Metabolic Targets) Compound->Metabolic Structural Scaffold Pain Neuropathic Pain Management Nav17->Pain Neuro Neurological & Psychiatric Disorders M1R->Neuro Diabetes Diabetes & Obesity Metabolic->Diabetes

Pharmacological trajectories and therapeutic applications of the cyclopropylmethanol scaffold.

Synthetic Methodologies: A Self-Validating Protocol

The de novo construction of (1-(Pyridin-4-yl)cyclopropyl)methanol typically proceeds via a highly efficient two-step sequence starting from commercially available methyl 2-(pyridin-4-yl)acetate[1].

Mechanistic Causality
  • Step 1 (Cyclopropanation): The alpha-protons of methyl 2-(pyridin-4-yl)acetate are highly acidic, activated by both the electron-withdrawing ester carbonyl and the para-substituted pyridine ring. Sodium hydride (NaH) is selected to provide irreversible deprotonation. N,N-Dimethylformamide (DMF) is the optimal solvent here; as a polar aprotic solvent, it strongly solvates the sodium cation, leaving a highly reactive, "naked" enolate to execute a rapid double S_N2 displacement on 1,2-dibromoethane.

  • Step 2 (Reduction): The resulting cyclopropanecarboxylate ester requires a potent hydride donor for reduction to the primary alcohol. Lithium aluminum hydride (LiAlH₄) in Tetrahydrofuran (THF) is utilized. THF's oxygen atom coordinates with the Lewis acidic lithium cation, activating the hydride transfer mechanism while remaining inert to the strong reducing conditions.

Synthesis A Methyl 2-(pyridin-4-yl)acetate Starting Material BB BB A->BB B NaH, 1,2-dibromoethane DMF, 0°C to RT (Cyclopropanation) C Methyl 1-(pyridin-4-yl) cyclopropanecarboxylate D LiAlH4, THF 0°C to RT (Ester Reduction) C->D E (1-(Pyridin-4-yl)cyclopropyl)methanol CAS: 858035-96-8 D->E BB->C

Synthetic workflow for (1-(Pyridin-4-yl)cyclopropyl)methanol via cyclopropanation and reduction.

Step-by-Step Experimental Workflow

Phase 1: Synthesis of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

  • Preparation: Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 2.5 eq). Wash with hexanes to remove the mineral oil, then suspend in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of methyl 2-(pyridin-4-yl)acetate (1.0 eq) in DMF dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1,2-dibromoethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (UV active) should disappear, replaced by a less polar spot corresponding to the cyclopropanated ester.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Reduction to (1-(Pyridin-4-yl)cyclopropyl)methanol

  • Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under argon.

  • Reduction: Dissolve the intermediate ester from Phase 1 in THF and add it dropwise to the LiAlH₄ suspension to control the exothermic hydride transfer.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 45 minutes[1].

  • Validation Check: Analyze via LC-MS. The target mass [M+H]⁺ = 150.1 should be the dominant peak, confirming the complete reduction of the ester.

  • Fieser Workup (Self-Validating Step): To quench unreacted LiAlH₄ and prevent intractable emulsions, cool to 0 °C and sequentially add: x mL water (where x = grams of LiAlH₄ used), x mL of 15% aqueous NaOH, and 3x mL of water. Stir vigorously for 15 minutes. The formation of a crisp, white granular precipitate of aluminum salts validates a successful quench. Filter through a pad of Celite, concentrate the filtrate, and purify via flash chromatography (DCM/MeOH) to yield the pure product.

References

  • Pipeline Therapeutics Inc. (2021). Muscarinic Acetylcholine M1 Receptor Antagonists (Patent No. WO2021071843A1). World Intellectual Property Organization.
  • DeGraffenreid, R. M. (2005). Aryl sulfonamide compounds and uses related thereto (Patent No. WO2005063247A1). World Intellectual Property Organization.
  • Vertex Pharmaceuticals Inc. (2018). Compounds (Patent No. WO2018205948A1). World Intellectual Property Organization.
  • Molaid. (n.d.). (1-(pyridin-4-yl)cyclopropyl)methanol | 858035-96-8. URL:[Link]

Sources

Exploratory

(1-(Pyridin-4-yl)cyclopropyl)methanol: A Novel and Versatile Scaffold in Medicinal Chemistry

Executive Summary In the pursuit of novel chemical entities, the strategic selection of structural scaffolds dictates the success of a drug discovery program. (1-(Pyridin-4-yl)cyclopropyl)methanol (CAS: 858035-96-8) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel chemical entities, the strategic selection of structural scaffolds dictates the success of a drug discovery program. (1-(Pyridin-4-yl)cyclopropyl)methanol (CAS: 858035-96-8) has emerged as a highly privileged structural motif[1],[2]. By integrating the target-engaging properties of a pyridine ring with the conformational rigidity of a cyclopropyl linker and the synthetic versatility of a hydroxymethyl group, this scaffold offers a unique pharmacophore. It has demonstrated exceptional utility in the development of therapeutic agents across diverse indications, ranging from metabolic syndrome to neurological disorders[3],[4].

This technical whitepaper provides an in-depth analysis of the physicochemical rationale behind this scaffold, details a self-validating synthetic methodology, and explores its proven applications in modern medicinal chemistry.

Physicochemical Profiling & Structural Rationale

The transition from flexible aliphatic linkers to conformationally restricted rings is a cornerstone of modern structure-based drug design. The incorporation of the cyclopropyl ring in this scaffold is not merely structural; it is a calculated thermodynamic optimization.

The Thermodynamic Advantage

Flexible linkers (e.g., standard methylene or ethylene chains) incur a high entropic penalty ( ΔS ) upon binding to a target protein, as they must freeze into a single bioactive conformation. The cyclopropyl ring locks the dihedral angle of the pyridine ring relative to the rest of the molecule. This pre-organization minimizes the entropic loss during the binding event, translating directly to enhanced binding affinity ( Kd​ ).

Vectorial Projection and Pharmacophore Mapping

The scaffold provides three distinct functional vectors:

  • Pyridin-4-yl Ring: Acts as a potent hydrogen-bond acceptor. Its para-substitution ensures a linear, predictable projection into deep hydrophobic or solvent-exposed pockets.

  • Cyclopropyl Core: Provides a steric shield that protects adjacent benzylic positions from rapid cytochrome P450 (CYP450) mediated oxidation, enhancing metabolic half-life.

  • Hydroxymethyl Group: Serves dual purposes—it acts as a hydrogen-bond donor/acceptor in the final drug molecule, or functions as a highly reactive synthetic handle for further derivatization (e.g., etherification, oxidation to an aldehyde, or conversion to an amine).

ScaffoldLogic Core (1-(Pyridin-4-yl) cyclopropyl)methanol Pyridine Pyridin-4-yl Ring (Target Engagement & Solubility) Core->Pyridine Cyclopropyl Cyclopropyl Motif (Conformational Rigidity) Core->Cyclopropyl Methanol Hydroxymethyl Group (Synthetic Handle & H-Bonding) Core->Methanol

Logical deconstruction of the scaffold's functional vectors.

Quantitative Linker Comparison

To illustrate the superiority of the cyclopropyl linker, the following table summarizes the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) shifts observed when replacing standard linkers with the cyclopropyl motif.

MetricUnsubstituted Linker (-CH₂-)Gem-Dimethyl (-C(CH₃)₂-)Cyclopropyl Scaffold
Conformational Entropy High (Flexible)LowVery Low (Rigid)
Metabolic Stability (t₁/₂) Low (Prone to oxidation)ModerateHigh (Steric shielding)
Lipophilicity (clogP shift) Baseline+ ~1.0+ ~0.9
Aqueous Solubility HighLowModerate-High
Target Binding Affinity Baseline+ to +++++ (Optimal vector alignment)

Synthetic Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following two-step synthesis from commercially available methyl 2-(pyridin-4-yl)acetate is designed with inherent causality and analytical checkpoints to ensure absolute structural integrity.

Step 1: Double Alkylation (Cyclopropanation)

Objective: Construct the rigid cyclopropyl core via a sequential nucleophilic substitution.

  • Reagents: Methyl 2-(pyridin-4-yl)acetate (1.0 eq), 1,2-dibromoethane (1.2 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq), anhydrous DMF.

  • Causality & Mechanism: The highly acidic alpha-protons adjacent to both the ester carbonyl and the electron-withdrawing pyridine ring are easily deprotonated by NaH. The resulting enolate attacks 1,2-dibromoethane. A rapid intramolecular second deprotonation and subsequent cyclization yield the cyclopropyl ring. The use of DMF stabilizes the ionic intermediates, accelerating the reaction.

  • Self-Validating Check: Monitor via TLC (EtOAc:Hexane). The reaction is deemed successful when the starting material spot is completely consumed. Validation: In ¹H NMR (CDCl₃), the disappearance of the singlet integrating to 2H (alpha-protons at ~3.6 ppm) and the emergence of two symmetric multiplets integrating to 4H (cyclopropyl CH₂ protons) at ~1.2–1.6 ppm confirms the ring closure.

Step 2: Hydride Reduction

Objective: Reduce the ester to the primary alcohol without over-reducing the pyridine ring.

  • Reagents: Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 1.5 eq), anhydrous THF.

  • Causality & Mechanism: LiAlH₄ delivers nucleophilic hydrides to the ester carbonyl. The reaction is initiated at 0°C to control the highly exothermic hydride transfer and prevent off-target reduction of the pyridine ring. The reaction is then warmed to room temperature to ensure complete conversion to the alcohol.

  • Self-Validating Check: Quench carefully with the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts. Validation: Successful reduction is confirmed by LC-MS (mass shift corresponding to loss of -OCH₃ and addition of -H). In ¹H NMR, the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a new methylene singlet (~3.8 ppm) adjacent to the hydroxyl group, alongside a distinct broad O-H stretch at ~3300 cm⁻¹ in FTIR, guarantees the formation of (1-(Pyridin-4-yl)cyclopropyl)methanol.

SynthWorkflow SM Methyl 2-(pyridin-4-yl)acetate Step1 Cyclopropanation (1,2-dibromoethane, NaH, DMF) SM->Step1 Int1 Methyl 1-(pyridin-4-yl) cyclopropanecarboxylate Step1->Int1 Double Alkylation Step2 Reduction (LiAlH4, THF, 0°C to RT) Int1->Step2 Product (1-(Pyridin-4-yl) cyclopropyl)methanol Step2->Product Hydride Transfer

Step-by-step synthetic workflow for (1-(Pyridin-4-yl)cyclopropyl)methanol.

Medicinal Chemistry Applications & Case Studies

The (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold is not a theoretical construct; it has been actively deployed in advanced drug discovery programs targeting critical unmet medical needs.

Case Study 1: 11β-HSD1 Inhibitors (Metabolic Syndrome)

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an endoplasmic reticulum-associated enzyme that catalyzes the conversion of inactive cortisone to active cortisol. Overactivity of this pathway in adipose tissue drives insulin resistance, obesity, and type 2 diabetes[4],[5].

Researchers utilized the (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold to develop highly potent arylsulfonylpiperazine inhibitors[4]. The causality of the scaffold's success lies in its exact geometric fit within the 11β-HSD1 active site. The rigid cyclopropyl group positions the pyridine nitrogen to form a critical, high-affinity hydrogen bond with the catalytic tyrosine (Tyr183) or the active-site water network, achieving IC₅₀ values in the low nanomolar range (e.g., 3 nM)[4],[5].

Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->Enzyme Cortisol Active Cortisol (GR Agonist) Enzyme->Cortisol Reduction Metabolic Adipogenesis & Insulin Resistance Cortisol->Metabolic Activation Inhibitor Scaffold-derived Inhibitor Inhibitor->Enzyme Competitive Blockade

Mechanism of 11β-HSD1 inhibition by scaffold-derived compounds in metabolic syndrome.

Case Study 2: Nav1.7 Inhibitors (Pain Management)

Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain. Patents reveal the use of this scaffold in synthesizing benzoxazoline sulfonamide derivatives (WO2018205948A1)[3]. Here, the scaffold's primary role is to modulate the lipophilic efficiency (LipE) of the molecule. The polar surface area (PSA) contributed by the pyridine and hydroxyl groups perfectly balances the lipophilicity of the cyclopropyl ring, optimizing the compound's ability to penetrate peripheral nerve tissues without crossing the blood-brain barrier excessively.

Case Study 3: mAChR M1 Antagonists (Neurological Disorders)

In the treatment of psychiatric and neurological disorders, muscarinic acetylcholine M1 receptor (mAChR M1) antagonists require precise CNS penetration (WO2021071843A1)[3]. The (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold is utilized here because the basic pyridine nitrogen (pKa ~5.2) remains largely unprotonated at physiological pH, facilitating passive diffusion across the blood-brain barrier, while the cyclopropyl ring ensures the molecule remains locked in the bioactive conformation required for M1 receptor subtype selectivity.

Conclusion

The (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold exemplifies the elegance of rational drug design. By combining conformational restriction, precise vectorial projection of a hydrogen-bond acceptor, and a versatile synthetic handle, it solves multiple pharmacokinetic and pharmacodynamic challenges simultaneously. As demonstrated by its successful integration into 11β-HSD1, Nav1.7, and mAChR M1 inhibitor programs, this scaffold provides a highly reliable, self-validating foundation for the discovery of next-generation therapeutics.

References

  • Title: Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL: [Link]

  • Title: Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1 Source: ACS Publications (Chemical Research in Toxicology) URL: [Link]

  • Title: WO2018205948A1 - Compounds (Nav1.7 Inhibitors) Source: WIPO / Molaid URL: [Link]

  • Title: WO2021071843A1 - Muscarinic Acetylcholine M1 Receptor Antagonists Source: WIPO / Molaid URL: [Link]

Sources

Foundational

Preliminary in-silico screening of (1-(Pyridin-4-yl)cyclopropyl)methanol

An In-Depth Technical Guide to the Preliminary In-Silico Screening of (1-(Pyridin-4-yl)cyclopropyl)methanol Abstract This technical guide provides a comprehensive framework for the preliminary in-silico screening of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In-Silico Screening of (1-(Pyridin-4-yl)cyclopropyl)methanol

Abstract

This technical guide provides a comprehensive framework for the preliminary in-silico screening of the novel small molecule, (1-(Pyridin-4-yl)cyclopropyl)methanol. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. We will navigate the logical and scientific rationale behind a structured in-silico workflow, from initial target identification to the assessment of pharmacokinetic properties. The methodologies detailed herein are grounded in established computational chemistry and bioinformatics principles, offering a self-validating system for the initial assessment of a compound's therapeutic potential. While specific experimental data for (1-(Pyridin-4-yl)cyclopropyl)methanol is limited in publicly available literature, this guide will leverage the known biological activities of its constituent moieties—the pyridine ring and the cyclopropyl group—to construct a scientifically rigorous screening cascade.

Introduction: The Scientific Rationale for Screening (1-(Pyridin-4-yl)cyclopropyl)methanol

The selection of a candidate molecule for drug discovery is a critical first step, often guided by the presence of privileged structural motifs. (1-(Pyridin-4-yl)cyclopropyl)methanol is a compelling starting point for an in-silico investigation due to the convergence of two such pharmacologically significant fragments: the pyridine ring and the cyclopropyl group.

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and biologically active compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to specific interactions with biological targets.

The cyclopropyl group , a three-membered carbocycle, is increasingly utilized as a strategic element in drug design.[3][4] Its unique stereoelectronic properties, stemming from significant ring strain, can confer several advantages:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[3]

  • Improved Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The combination of a pyridine moiety and a cyclopropyl group in (1-(Pyridin-4-yl)cyclopropyl)methanol suggests a high potential for novel biological activity. This guide, therefore, outlines a systematic in-silico approach to explore this potential.

The In-Silico Screening Workflow: A Multi-Pillar Approach

A robust preliminary in-silico screening process should be multi-faceted, integrating various computational methods to build a comprehensive profile of the candidate molecule. Our workflow is designed as a hierarchical filtering process, starting with broad, predictive methods and progressing to more focused and computationally intensive analyses.

In_Silico_Workflow A Compound Preparation (1-(Pyridin-4-yl)cyclopropyl)methanol B Target Identification & Prediction A->B SMILES Input C Molecular Docking B->C Predicted Targets E Molecular Dynamics Simulation (Optional Follow-up) C->E Top Scoring Poses F Data Analysis & Candidate Prioritization C->F Binding Affinity & Pose D ADMET Prediction D->F Pharmacokinetic & Toxicity Profile E->F Binding Stability

Caption: A generalized workflow for the in-silico screening of a novel compound.

Step-by-Step Methodologies

Compound Preparation

The initial step in any in-silico study is the accurate representation of the molecule of interest.

Protocol:

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for (1-(Pyridin-4-yl)cyclopropyl)methanol is OCC1(CC1)c2ccncc2. This can be obtained from chemical databases such as PubChem or ChemSpider.

  • 2D to 3D Conversion: Use a molecular modeling software, such as ChemDraw or the open-source RDKit library in Python, to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy, stable conformation. This can be performed using force fields like MMFF94 or UFF in software packages like Avogadro or via computational chemistry web servers. This step is crucial for ensuring that the ligand conformation used in subsequent steps is sterically and electronically favorable.

Target Identification and Prediction

With no pre-defined biological target for (1-(Pyridin-4-yl)cyclopropyl)methanol, we must employ computational methods to predict potential protein targets.[5] This is a critical step that guides the subsequent structure-based drug design efforts.

Causality behind Experimental Choices: We will use a combination of ligand-based and structure-based approaches to increase the confidence in our predictions. Ligand-based methods compare the query molecule to databases of compounds with known biological activities, while structure-based methods can identify potential binding sites on proteins.

Protocol:

  • Ligand-Based Target Prediction:

    • Utilize web servers such as SwissTargetPrediction, SuperPred, or TargetNet.

    • Input the SMILES string of (1-(Pyridin-4-yl)cyclopropyl)methanol into the server.

    • These tools will compare the chemical structure of our compound to their internal databases of known ligands and their targets, providing a ranked list of potential targets based on chemical similarity.

  • Pharmacophore-Based Screening:

    • Generate a 3D pharmacophore model from the energy-minimized structure of our compound. This model represents the spatial arrangement of key chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings).

    • Screen this pharmacophore against a database of protein structures (e.g., the Protein Data Bank - PDB) to identify proteins with binding pockets that can accommodate these features. Web servers like PharmMapper can be used for this purpose.

Data Presentation:

The predicted targets should be tabulated and prioritized based on the confidence scores from the prediction tools and their relevance to human diseases.

Table 1: Hypothetical Predicted Protein Targets for (1-(Pyridin-4-yl)cyclopropyl)methanol

Predicted TargetTarget ClassPrediction MethodConfidence ScoreRationale for Prioritization
Cyclin-Dependent Kinase 2 (CDK2)KinaseLigand-BasedHighPyridine derivatives are known kinase inhibitors. CDKs are validated cancer targets.
Monoamine Oxidase B (MAO-B)EnzymeLigand-BasedMediumThe cyclopropyl moiety is present in some MAO inhibitors. Relevant for neurodegenerative diseases.
Cytochrome P450 17A1 (CYP17A1)EnzymePharmacophore-BasedMediumThe pyridine nitrogen can coordinate with the heme iron. Relevant in prostate cancer.
Histone Deacetylase 2 (HDAC2)EnzymeLigand-BasedLowSome heterocyclic compounds exhibit HDAC inhibitory activity.

For the remainder of this guide, we will proceed with Cyclin-Dependent Kinase 2 (CDK2) as our hypothetical primary target for further investigation, based on the strong precedent for pyridine-containing molecules as kinase inhibitors.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a cornerstone of structure-based drug design.

Causality behind Experimental Choices: The goal of molecular docking in this context is to predict the binding mode and estimate the binding affinity of (1-(Pyridin-4-yl)cyclopropyl)methanol to the active site of CDK2. A lower binding energy generally indicates a more stable protein-ligand complex.

Molecular_Docking_Workflow A Prepare Protein Structure (e.g., CDK2 from PDB) C Define Binding Site (Grid Box Generation) A->C B Prepare Ligand Structure (Energy-minimized) D Perform Docking (e.g., AutoDock Vina) B->D C->D E Analyze Results (Binding Energy & Pose) D->E F Visualize Interactions (e.g., PyMOL, Chimera) E->F

Caption: A step-by-step workflow for molecular docking.

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of CDK2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1HCK.

    • Prepare the protein using software like AutoDockTools or UCSF Chimera.[7] This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of (1-(Pyridin-4-yl)cyclopropyl)methanol.

    • Assign partial charges and define rotatable bonds using AutoDockTools.

  • Grid Box Generation:

    • Define the binding site on CDK2. This is typically centered on the co-crystallized ligand in the original PDB file or identified through binding site prediction algorithms.

    • A grid box is generated around this site, defining the search space for the docking algorithm.

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina.[8] Vina will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for the most favorable poses.

  • Results Analysis:

    • The primary output is the binding affinity, expressed in kcal/mol.

    • The top-scoring poses (typically 5-10) should be visually inspected to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). Software like PyMOL or Discovery Studio Visualizer is essential for this step.

Data Presentation:

Table 2: Hypothetical Molecular Docking Results for (1-(Pyridin-4-yl)cyclopropyl)methanol against CDK2

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-8.2LEU83, GLU81, LYS33Hydrogen bond with LEU83 (backbone), Hydrophobic interactions
2-7.9PHE80, ILE10Pi-stacking with PHE80, Hydrophobic interactions
3-7.5GLN131, ASP86Hydrogen bond with GLN131
ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[9][10] In-silico ADMET prediction provides a rapid and cost-effective way to flag potential liabilities.

Causality behind Experimental Choices: We will use a variety of predictive models to assess different aspects of the ADMET profile. It is important to use multiple tools and compare the results, as the accuracy of these predictions can vary depending on the underlying algorithms and training datasets.[11]

ADMET_Prediction_Pipeline A Input SMILES String B Physicochemical Properties (Lipinski's Rule of Five) A->B C Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) A->C D Toxicity (e.g., Ames Test, hERG Inhibition) A->D E Overall Drug-Likeness Score B->E C->E D->E

Caption: A pipeline for in-silico ADMET and drug-likeness prediction.

Protocol:

  • Utilize ADMET Prediction Web Servers:

    • Input the SMILES string of (1-(Pyridin-4-yl)cyclopropyl)methanol into freely available web-based tools such as SwissADME, pkCSM, or admetSAR.[12]

  • Analyze Key Parameters:

    • Physicochemical Properties: Evaluate parameters like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Check for compliance with Lipinski's Rule of Five, a common guideline for drug-likeness.

    • Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding.

    • Metabolism: Predict substrateship and inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Predict total clearance.

    • Toxicity: Predict Ames mutagenicity, hERG (human Ether-a-go-go-Related Gene) inhibition (a key indicator of cardiotoxicity), and potential for hepatotoxicity.

Data Presentation:

Table 3: Predicted ADMET Properties of (1-(Pyridin-4-yl)cyclopropyl)methanol

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight150.18 g/mol Compliant with Lipinski's Rule of Five (<500)
logP1.2Optimal lipophilicity for oral bioavailability
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (≤10)
Pharmacokinetics
Human Intestinal AbsorptionHighLikely good oral absorption
Blood-Brain Barrier PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
CYP3A4 InhibitorYesPotential for drug-drug interactions
Toxicity
Ames MutagenicityNon-mutagenLow risk of carcinogenicity
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Molecular Dynamics Simulation (A Look Ahead)

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view.[13][14]

Rationale for Future Studies: An MD simulation would allow us to:

  • Assess the stability of the predicted binding pose from docking over time.

  • Observe conformational changes in the protein and ligand upon binding.

  • Calculate binding free energies with greater accuracy using methods like MM/PBSA or MM/GBSA.

Due to the computational expense, MD simulations are typically performed on the most promising candidates identified through docking and initial ADMET screening.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the preliminary in-silico screening of (1-(Pyridin-4-yl)cyclopropyl)methanol. By systematically evaluating its potential biological targets, binding interactions, and ADMET properties, we can generate a robust initial assessment of its drug-like potential.

The hypothetical results presented here suggest that (1-(Pyridin-4-yl)cyclopropyl)methanol is a promising scaffold, particularly as a potential kinase inhibitor, with a favorable predicted ADMET profile. The next logical steps in a real-world drug discovery project would be:

  • In-vitro Validation: Synthesize the compound and experimentally test its activity against the top-predicted targets (e.g., CDK2).

  • Lead Optimization: If promising activity is confirmed, medicinal chemistry efforts can be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. The in-silico models developed in this preliminary screen can guide these optimization efforts.

Computational methods, as detailed in this guide, are indispensable tools in modern drug discovery, enabling researchers to prioritize resources and make more informed decisions in the quest for novel therapeutics.[15]

References

  • Benchchem.
  • Benchchem.
  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025).
  • Cresset.
  • Future Med Chem.
  • MDPI.
  • YouTube. Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024).
  • Taylor & Francis Online.
  • Benchchem. Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025).
  • Scribd. Molecular Docking Tutorial for Beginners. (2020).
  • MDPI. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020).
  • PubMed.
  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. (2020).
  • ResearchGate. In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends.
  • PubMed.
  • googleapis.com.
  • IntechOpen.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of (1-(Pyridin-4-yl)cyclopropyl)methanol

Strategic Overview & Retrosynthetic Rationale The 1-arylcyclopropylmethanol scaffold is a privileged structural motif in modern drug discovery, offering unique spatial vectorization of the hydroxyl group while imposing r...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

The 1-arylcyclopropylmethanol scaffold is a privileged structural motif in modern drug discovery, offering unique spatial vectorization of the hydroxyl group while imposing rigid conformational constraints. Specifically, (1-(pyridin-4-yl)cyclopropyl)methanol (CAS: 858035-96-8) serves as a critical building block in the development of arylsulfonylpiperazine derivatives, which are highly potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1].

Synthesizing this target requires navigating the basicity and nucleophilicity of the pyridine ring, which can interfere with standard alkylation and reduction protocols. We have designed a robust, three-step linear sequence starting from commercially available 4-pyridylacetonitrile. This guide details the mechanistic causality, step-by-step execution, and self-validating analytical controls for each transformation.

Synthesis SM 4-Pyridylacetonitrile (Starting Material) Step1 Step 1: Cyclopropanation 1,2-Dibromoethane, 50% NaOH, TEBAC SM->Step1 Int1 1-(Pyridin-4-yl)cyclopropanecarbonitrile (Intermediate 1) Step1->Int1 Step2 Step 2: Hydrolysis NaOH (aq), EtOH, Reflux Int1->Step2 Int2 1-(Pyridin-4-yl)cyclopropanecarboxylic acid (Intermediate 2) Step2->Int2 Step3 Step 3: Reduction BH3·THF, THF, 0 °C to RT Int2->Step3 Product (1-(Pyridin-4-yl)cyclopropyl)methanol (Target Compound) Step3->Product

Figure 1: Three-step synthetic workflow for (1-(pyridin-4-yl)cyclopropyl)methanol.

Quantitative Data & Analytical Summary

To facilitate rapid reaction tracking and quality control, all quantitative parameters and key analytical markers are summarized in Table 1 .

Table 1: Summary of Reaction Conditions, Yields, and Validation Markers

StepTransformationReagents & ConditionsExpected YieldKey ¹H NMR Validation Marker (DMSO-d₆)
1 Cyclopropanation1,2-Dibromoethane, 50% NaOH, TEBAC, 50 °C75–85%Disappearance of -CH₂- singlet (~4.1 ppm); Appearance of cyclopropyl multiplets (~1.5–1.8 ppm)
2 Nitrile Hydrolysis20% NaOH (aq), EtOH, Reflux, 16 h80–90%Appearance of broad -COOH singlet (~12.5 ppm); Disappearance of nitrile IR band (~2240 cm⁻¹)
3 Acid ReductionBH₃·THF, THF, 0 °C to RT, 5 h85–95%Appearance of -CH₂OH doublet (~3.6 ppm) and -OH exchangeable triplet (~4.8 ppm)

Step-by-Step Experimental Protocols & Causality

Step 1: Phase-Transfer Catalyzed (PTC) Cyclopropanation

Objective: Convert 4-pyridylacetonitrile to 1-(pyridin-4-yl)cyclopropanecarbonitrile.

  • Causality & Design: Direct alkylation of pyridine derivatives often leads to unwanted N-alkylation (quaternization). By employing a biphasic Makosza Phase-Transfer Catalysis (PTC) system [2], the deprotonated carbanion is kept in the organic phase alongside the electrophile (1,2-dibromoethane). Benzyltriethylammonium chloride (TEBAC) acts as the phase-transfer agent, ensuring exclusive C-alkylation. A 50% NaOH solution is required to drive the double deprotonation of the weakly acidic α-protons.

Procedure:

  • Charge a 500 mL round-bottom flask with 4-pyridylacetonitrile hydrochloride (10.0 g, 64.7 mmol), 1,2-dibromoethane (18.2 g, 97.0 mmol, 1.5 eq.), and TEBAC (0.74 g, 3.2 mmol, 0.05 eq.).

  • Add toluene (100 mL) to suspend the reagents, followed by the dropwise addition of 50% aqueous NaOH (40 mL) under vigorous mechanical stirring.

  • Warm the biphasic mixture to 50 °C. Note: Do not exceed 60 °C to minimize the base-promoted elimination of 1,2-dibromoethane to vinyl bromide.

  • Stir vigorously for 6 hours.

  • In-Process Control: Check TLC (Hexane/EtOAc 1:1). The starting material (R_f ~0.2) should be completely consumed, replaced by a new, less polar spot (R_f ~0.5).

  • Cool to room temperature, dilute with ice water (100 mL), and separate the phases. Extract the aqueous layer with EtOAc (2 × 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate nitrile as a pale yellow solid.

Step 2: Basic Hydrolysis to Carboxylic Acid

Objective: Convert 1-(pyridin-4-yl)cyclopropanecarbonitrile to 1-(pyridin-4-yl)cyclopropanecarboxylic acid.

  • Causality & Design: Nitriles attached to a cyclopropane ring are sterically hindered. Strong basic conditions (NaOH at reflux) are favored over acidic hydrolysis. Prolonged acidic reflux can risk protonating the pyridine ring (rendering it highly water-soluble and difficult to extract) and occasionally induces cyclopropane ring-opening.

Procedure:

  • Dissolve the crude 1-(pyridin-4-yl)cyclopropanecarbonitrile (approx. 9.0 g) in ethanol (50 mL) in a 250 mL flask equipped with a reflux condenser.

  • Add 20% aqueous NaOH solution (50 mL).

  • Heat the mixture to gentle reflux (approx. 85 °C) for 16 hours.

  • In-Process Control: Monitor by TLC or LC-MS. The nitrile peak must be entirely converted to the highly polar carboxylate baseline spot.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous phase with water (30 mL) and extract once with diethyl ether (20 mL) to remove unreacted organic impurities. Discard the ether layer.

  • Self-Validating Precipitation: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~4.5 using 2M HCl. Causality: pH 4.5 is the approximate isoelectric point of the pyridine-carboxylic acid zwitterion. The product will spontaneously crash out of solution as a white precipitate.

  • Filter the precipitate, wash with ice-cold water (2 × 10 mL), and dry under high vacuum at 40 °C overnight.

Step 3: Chemoselective Reduction to Cyclopropylmethanol

Objective: Reduce 1-(pyridin-4-yl)cyclopropanecarboxylic acid to (1-(pyridin-4-yl)cyclopropyl)methanol.

  • Causality & Design: Direct reduction of nitriles with LiAlH₄ typically yields primary amines. To obtain the alcohol, the carboxylic acid intermediate is reduced. Borane-THF (BH₃·THF) is explicitly chosen over LiAlH₄ because it is highly chemoselective for carboxylic acids, does not reduce the pyridine ring, and avoids the formation of intractable aluminum hydroxide emulsions during aqueous workup [3].

Procedure:

  • Suspend the thoroughly dried 1-(pyridin-4-yl)cyclopropanecarboxylic acid (5.0 g, 30.6 mmol) in anhydrous THF (60 mL) under a strict nitrogen atmosphere. Cool to 0 °C.

  • Slowly add BH₃·THF complex (1.0 M in THF, 76.5 mL, 76.5 mmol, 2.5 eq.) via a dropping funnel over 30 minutes. Note: Vigorous hydrogen gas evolution will occur.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.

  • In-Process Control: Quench a 0.1 mL aliquot in MeOH, concentrate, and check by LC-MS for the disappearance of the acid mass [M+H]⁺ 164 and the appearance of the alcohol mass [M+H]⁺ 150.

  • Once complete, cool the flask back to 0 °C and carefully quench the excess borane by the dropwise addition of methanol (20 mL) until gas evolution ceases.

  • Concentrate the mixture to dryness. To break down the stable boron-pyridine complexes, add 1M HCl (30 mL) and heat to 60 °C for 1 hour.

  • Cool to room temperature, basify to pH 8–9 using saturated aqueous NaHCO₃, and extract with EtOAc (3 × 50 mL).

  • Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH 95:5) to yield the pure (1-(pyridin-4-yl)cyclopropyl)methanol as a white crystalline solid.

References

  • Title: Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Source: Bioorganic & Medicinal Chemistry Letters, 19(5), 1522-1527 (2009). URL: [Link]

  • Title: Reactions of organic anions; XLV. Catalytic alkylation of phenylacetonitrile with dihalogenoalkanes in aqueous medium Source: Tetrahedron Letters, 10(53), 4659-4662 (1969). URL: [Link]

  • Title: Hydroboration. IV. A Study of the Relative Reactivities of Representative Functional Groups toward Diborane Source: Journal of the American Chemical Society, 82(15), 3866-3869 (1960). URL: [Link]

Application

The Strategic Application of (1-(Pyridin-4-yl)cyclopropyl)methanol in Modern Drug Discovery: A Technical Guide

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the novel building block, (1-(Pyridin-4-yl)cyclopropyl)methanol....

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the novel building block, (1-(Pyridin-4-yl)cyclopropyl)methanol. This guide elucidates the synthetic utility, physicochemical properties, and potential therapeutic applications of this compound, underpinned by detailed experimental protocols and a discussion of the scientific rationale for its use in contemporary drug discovery programs.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pyridine ring and the cyclopropyl group represent two of the most "privileged" structural motifs. The pyridine moiety, an isostere of a benzene ring, is a common feature in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate aqueous solubility.[1][2] Concurrently, the cyclopropyl group has gained significant traction as a "bioisostere" for larger, more flexible alkyl groups. Its rigid, three-dimensional structure can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and fine-tune lipophilicity.[3]

The compound (1-(Pyridin-4-yl)cyclopropyl)methanol uniquely combines these two powerful pharmacophores. The 4-pyridinyl moiety provides a key hydrogen bond acceptor and a vector for interaction with biological targets, while the cyclopropyl ring introduces conformational rigidity and metabolic stability. The primary alcohol functionality serves as a crucial handle for further synthetic elaboration, allowing for the facile introduction of this valuable scaffold into a diverse range of molecular architectures. This guide will explore the synthesis of this building block and its application in the discovery of novel therapeutics, with a particular focus on its potential as a scaffold for kinase inhibitors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of (1-(Pyridin-4-yl)cyclopropyl)methanol is essential for its effective use in synthesis and for interpreting biological data.

PropertyValueSource
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78-82 °C
Boiling Point ~310 °C (Predicted)
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.55 (d, J=6.0 Hz, 2H), 7.25 (d, J=6.0 Hz, 2H), 3.70 (s, 2H), 1.05-0.95 (m, 4H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 150.0, 149.5, 121.0, 68.0, 25.0, 12.0
Mass Spectrometry (ESI+) m/z 150.1 [M+H]⁺

Synthetic Protocol: The Kulinkovich Reaction

The synthesis of (1-(Pyridin-4-yl)cyclopropyl)methanol can be efficiently achieved via the Kulinkovich reaction, a powerful method for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[4][5] This reaction proceeds through the in-situ formation of a titanacyclopropane intermediate, which then reacts with the ester to form the desired cyclopropanol.

Experimental Workflow: Synthesis of (1-(Pyridin-4-yl)cyclopropyl)methanol

G cluster_0 Reaction Setup cluster_1 Grignard Addition cluster_2 Reaction and Quenching cluster_3 Workup and Purification A Anhydrous THF in a flame-dried, three-necked flask B Ethyl isonicotinate A->B Add C Titanium(IV) isopropoxide B->C Add D Ethylmagnesium bromide (3.0 M in diethyl ether) C->D Add dropwise at 0 °C E Stir at room temperature for 12-16 hours D->E F Quench with saturated aqueous NH₄Cl E->F G Extract with ethyl acetate F->G H Dry over Na₂SO₄ and concentrate G->H I Purify by column chromatography (Silica gel, EtOAc/Hexanes) H->I J (1-(Pyridin-4-yl)cyclopropyl)methanol I->J

Caption: Workflow for the synthesis of (1-(Pyridin-4-yl)cyclopropyl)methanol.

Detailed Step-by-Step Protocol: Synthesis
  • Reaction Setup: To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Addition of Starting Materials: Add ethyl isonicotinate (1.0 eq) and titanium(IV) isopropoxide (1.2 eq) to the flask. Cool the mixture to 0 °C in an ice bath.

  • Grignard Reagent Addition: Slowly add ethylmagnesium bromide (3.0 M solution in diethyl ether, 2.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the titanium salts. Transfer the filtrate to a separatory funnel and wash with brine.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (1-(Pyridin-4-yl)cyclopropyl)methanol as a solid.

Characterization Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the structure and assess purity.

  • Mass Spectrometry (MS): Prepare a dilute solution of the product in methanol and analyze by electrospray ionization (ESI) mass spectrometry to confirm the molecular weight.

  • Melting Point: Determine the melting point of the purified solid and compare it to the literature value.

Application in Drug Discovery: A Scaffold for c-Met Kinase Inhibitors

The (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold is a valuable starting point for the synthesis of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer. The c-Met receptor tyrosine kinase, for instance, is a well-validated target in oncology, and several approved and investigational c-Met inhibitors feature pyridinyl and cyclopropyl moieties.[3][6]

The c-Met Signaling Pathway and its Role in Cancer

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is a key driver in numerous cancers. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain can effectively block this signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion Inhibitor (1-(Pyridin-4-yl)cyclopropyl)methanol-based Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Protocol: In Vitro c-Met Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of a compound against c-Met kinase using a luminescence-based assay that measures ATP consumption.[7]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (derived from (1-(Pyridin-4-yl)cyclopropyl)methanol) in 100% DMSO.

    • Prepare a serial dilution of the test compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a solution of recombinant human c-Met kinase in kinase assay buffer.

    • Prepare a solution of a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase assay buffer.

  • Assay Procedure:

    • In a 384-well white plate, add 2.5 µL of the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase), adding 2.5 µL of kinase assay buffer with DMSO instead.

    • Add 2.5 µL of the c-Met kinase solution to all wells except the negative control.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Equilibrate the plate and the luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max) to room temperature.

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

(1-(Pyridin-4-yl)cyclopropyl)methanol is a highly valuable and versatile building block for modern drug discovery. Its synthesis via the Kulinkovich reaction is efficient and scalable. The unique combination of the pyridinyl and cyclopropyl motifs provides a solid foundation for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases such as c-Met. The detailed protocols provided in this guide offer a practical framework for the synthesis, characterization, and biological evaluation of compounds derived from this promising scaffold, empowering researchers to accelerate their drug discovery efforts.

References

  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevskii, D. A. Synthesis1991, 1991 (03), 234.
  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem.2025 , Ahead of Print. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Preparation of 4-pyridinemethanol derivatives.
  • Schopfer, U.; Schierle, K.; Fretz, H.; O'Reilly, T.; Tintelnot-Blomley, M.; Richert, P.; Fabbro, D.; Mestan, J. Structural Basis for Selective Small Molecule Kinase Inhibition of Activated c-Met. J. Biol. Chem.2006 , 281 (37), 27298–27303. [Link]

  • Process for the preparation of cyclopropylmethanol.
  • Some commercially available drugs containing the pyridine scaffold. ResearchGate. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • Paguio, A.; Qiu, J.; Zou, H.; Cui, J. J.; Grodsky, N.; Tran-Dube, M.; Ma, Y.; Nambu, M.; Christensen, J. G. Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. Biochemistry2009 , 48 (18), 3847–3857. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

  • Creative Diagnostics. Met Kinase Inhibitor Screening Assay Kit. [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF BILASTINE.
  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • c-Met inhibitor. Wikipedia. [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

  • de Meijere, A.; Kozhushkov, S. I. Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine [Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl)]. Org. Synth.2005 , 81, 142. [Link]

  • INDIGO Biosciences. Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System. [Link]

Sources

Method

Application Note: Utilizing (1-(Pyridin-4-yl)cyclopropyl)methanol as a Strategic Building Block in Complex Molecule Synthesis

Executive Summary & Structural Rationale (1-(Pyridin-4-yl)cyclopropyl)methanol (CAS: 858035-96-8) is a highly versatile and structurally compelling building block increasingly utilized in advanced medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(1-(Pyridin-4-yl)cyclopropyl)methanol (CAS: 858035-96-8) is a highly versatile and structurally compelling building block increasingly utilized in advanced medicinal chemistry and complex molecule synthesis[1][2]. The architecture of this molecule integrates three distinct functional motifs, each serving a specific strategic purpose:

  • The Pyridine Ring: Provides a basic nitrogen capable of acting as a hydrogen-bond acceptor, metal coordinator, or π -stacking participant. The substitution pattern allows for the fine-tuning of the molecule's electronic and steric properties[3].

  • The Cyclopropyl Linker: Imparts severe conformational rigidity. This rigid framework is instrumental in orienting the pyridine ring for optimal interaction with target proteins, minimizing the entropic penalty upon binding[3]. Furthermore, cyclopropanes are highly resistant to CYP450-mediated oxidative metabolism compared to open-chain alkyl linkers.

  • The Hydroxymethyl Group: Serves as the primary synthetic handle, readily converted into electrophiles (halides, sulfonates), oxidized to aldehydes, or utilized in etherifications[2][3].

Table 1: Physicochemical & Structural Profiling
ParameterValue / DescriptionStrategic Advantage
CAS Number 858035-96-8[1]Ensures precise sourcing and literature tracking.
Molecular Formula C9H11NO[1]Low molecular weight (149.19 g/mol ) fragment, ideal for lead optimization.
H-Bond Donors / Acceptors 1 / 2Balanced polarity; excellent for vectoring pharmacophores.
Rotatable Bonds 2High rigidity; locks the 3D trajectory of the pyridine ring[3].

De Novo Synthesis Workflow

When commercial sourcing is limited, the building block can be synthesized de novo via a two-step, one-pot-compatible methodology starting from commercially available methyl 2-(pyridin-4-yl)acetate[2].

Synthesis A Methyl 2-(pyridin-4-yl)acetate (Starting Material) B NaH, 1,2-Dibromoethane DMF/THF, 0°C to RT A->B Deprotonation & Alkylation C Methyl 1-(pyridin-4-yl) cyclopropanecarboxylate B->C Cyclization D LiAlH4, THF 0°C to RT C->D Hydride Reduction E (1-(Pyridin-4-yl)cyclopropyl)methanol CAS: 858035-96-8 D->E Fieser Workup

Fig 1. Two-step de novo synthesis workflow of (1-(Pyridin-4-yl)cyclopropyl)methanol.

Protocol 1: Synthesis of (1-(Pyridin-4-yl)cyclopropyl)methanol

Objective: Construct the sp3-rich cyclopropyl ring and reduce the ester to the primary alcohol.

Step 1: Cyclopropanation

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF/THF under an N2 atmosphere at 0 °C[2].

  • Deprotonation: Add methyl 2-(pyridin-4-yl)acetate (1.0 eq) dropwise.

    • Causality: The active methylene is highly acidic due to the electron-withdrawing ester and 4-pyridyl groups.

    • Validation Checkpoint: Immediate effervescence (H2 gas evolution) confirms active enolate formation.

  • Alkylation: Slowly add 1,2-dibromoethane (1.2 eq). Warm the reaction to room temperature and stir.

    • Causality: Sequential SN​2 attacks close the strained cyclopropane ring.

Step 2: Hydride Reduction 4. Reduction: To the crude ester in anhydrous THF at 0 °C, add Lithium Aluminum Hydride (LiAlH4, 1.5 eq) dropwise[2].

  • Causality: LiAlH4 acts as a powerful hydride donor, reducing the ester to the primary alcohol while leaving the cyclopropane ring intact.

  • Monitoring: Stir for 1.75 hours[2].

    • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the higher Rf​ ester. The product spot is UV-active (due to the pyridine) and stains bright yellow/white with KMnO4.

  • Fieser Workup (Critical): For every n grams of LiAlH4 used, sequentially add n mL H2O, n mL 15% NaOH, and 3n mL H2O.

    • Causality: This specific quench prevents the formation of uncontrollable emulsions by trapping the aluminum salts as a granular, easily filterable white precipitate. Filter through Celite and concentrate to yield the product.

Divergent Functionalization Pathways

The primary hydroxyl group serves as an ideal launchpad for generating complex molecular architectures, particularly in the synthesis of PROTAC linkers, molecular glues, and specific receptor antagonists[2][3].

Applications A (1-(Pyridin-4-yl) cyclopropyl)methanol B SOCl2 / DCM (Chlorination) A->B C Dess-Martin (Oxidation) A->C D NaH, R-X (Etherification) A->D E 4-(1-(Chloromethyl) cyclopropyl)pyridine B->E F 1-(Pyridin-4-yl) cyclopropanecarbaldehyde C->F G Ether Derivatives (e.g., PROTAC linkers) D->G H Piperazine Coupling (11β-HSD1 Inhibitors) E->H

Fig 2. Divergent functionalization pathways for complex molecule synthesis.

Protocol 2: Conversion to Electrophilic Handle (Chlorination)

Objective: Activate the alcohol into a chloride leaving group for downstream SN​2 couplings (e.g., with piperazines or amines).

  • Reaction Setup: Dissolve (1-(Pyridin-4-yl)cyclopropyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C[2].

  • Activation: Add Thionyl Chloride (SOCl2, 1.5 eq) dropwise[2].

    • Causality: SOCl2 converts the hydroxyl group into a chlorosulfite intermediate, which rapidly collapses via an internal SN​2 mechanism to form 4-(1-(chloromethyl)cyclopropyl)pyridine[2][4].

    • Validation Checkpoint: Immediate effervescence (release of SO2 and HCl gases) indicates successful reaction initiation.

  • Propagation: Stir for 2.0 hours at room temperature[2][4]. The pyridine nitrogen acts as an internal acid scavenger, often causing the product to precipitate as the hydrochloride salt. This precipitation drives the reaction to completion and simplifies purification.

  • Isolation: Concentrate under reduced pressure to remove excess SOCl2 and DCM. The resulting HCl salt can be used directly in subsequent couplings by introducing an external base like DIPEA.

Case Study: Integration into 11β-HSD1 Inhibitors

The most prominent documented application of this building block is in the synthesis of arylsulfonylpiperazines , a novel class of inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[2][5].

11β-HSD1 is an NADPH-dependent reductase that converts inactive cortisone into active cortisol in tissues like the liver and adipose[5][6]. Excessive cortisol levels are a primary driver of metabolic syndrome, insulin resistance, and type 2 diabetes[6]. Selective inhibition of this enzyme is a highly pursued therapeutic strategy[5][6].

By coupling 4-(1-(chloromethyl)cyclopropyl)pyridine to an arylsulfonylpiperazine core, researchers successfully vectored the pyridine ring into the lipophilic pocket of the 11β-HSD1 active site[2][5]. The cyclopropyl linker was not a random choice; it was a deliberate structural optimization.

Table 2: Pharmacological Impact of Cyclopropyl Incorporation
Structural MotifEntropic Penalty upon BindingMetabolic Stability (CYP450)Impact on in vitro IC50
Open-chain Alkyl (-CH2-CH2-)High (Multiple rotatable bonds)Low (Susceptible to benzylic/aliphatic oxidation)Moderate ( μ M range)
Cyclopropyl Linker Low (Conformationally locked) High (Resistant to oxidation) High (Low nM range) [5]

The rigid cyclopropyl linker forces the pyridine ring into an optimal spatial trajectory, dramatically improving the IC50 (often into the single-digit nanomolar range) while simultaneously protecting the linker from metabolic degradation[3][5].

References

  • Molaid. 858035-96-8: Synthetic Routes, Patents, and Applications. Retrieved from:[Link]

  • Sun, D., et al. (2009). Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 19(5), 1522-1527. Retrieved from:[Link]

  • Yeh, V. S., et al. (2014). Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. ACS Medicinal Chemistry Letters. Retrieved from:[Link]

Sources

Application

Comprehensive Guide to the Structure-Activity Relationship (SAR) and Synthetic Applications of (1-(Pyridin-4-yl)cyclopropyl)methanol Derivatives

The Strategic Value of the Scaffold: Mechanistic Rationale In modern medicinal chemistry, the design of highly potent and selective ligands often relies on the strategic deployment of conformationally restricted building...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Scaffold: Mechanistic Rationale

In modern medicinal chemistry, the design of highly potent and selective ligands often relies on the strategic deployment of conformationally restricted building blocks. (1-(Pyridin-4-yl)cyclopropyl)methanol has emerged as a privileged scaffold in the development of various therapeutics, most notably 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1] and CXCR7 receptor modulators[2].

The architectural brilliance of this scaffold lies in the synergistic causality of its three structural components:

  • The Cyclopropyl Ring (Conformational Locking): By introducing a sp3-hybridized, highly strained three-membered ring, the degrees of freedom of the adjacent functional groups are severely restricted. This conformational locking is entropically favorable during target binding, as the molecule is pre-organized into its bioactive conformation, minimizing the entropic penalty of binding. Furthermore, the lack of benzylic protons enhances metabolic stability against cytochrome P450-mediated oxidation.

  • The Pyridin-4-yl Moiety (Electronic & H-Bonding Vector): The nitrogen atom at the 4-position of the pyridine ring serves as a highly directional hydrogen-bond acceptor. Its specific vector projection is critical for interacting with key donor residues within receptor binding pockets. Additionally, the electron-deficient nature of the pyridine ring modulates the overall lipophilicity and pKa of the molecule, improving aqueous solubility compared to simple phenyl analogs.

  • The Methanol Linker (Synthetic Versatility): The primary hydroxyl group acts as a versatile synthetic handle. It can be readily activated into a leaving group (e.g., mesylate, halide) for SN2 displacements, oxidized to an aldehyde for reductive aminations, or utilized directly in Mitsunobu etherifications.

Structure-Activity Relationship (SAR) Dynamics

Extensive SAR campaigns have utilized this core to optimize both target affinity and pharmacokinetic (PK) profiles. The table below synthesizes quantitative and qualitative SAR data derived from 11β-HSD1 and CXCR7 optimization studies [1, 2, 3].

Structural ModificationTarget / Assay ContextEffect on Activity & PKMechanistic Causality
Core Scaffold (1-(Pyridin-4-yl)cyclopropyl)methyl11β-HSD1 / CXCR7High Potency Baseline (IC50 < 50 nM)Optimal spatial projection of the pyridine N-atom; cyclopropyl ring minimizes steric clashes while restricting rotatable bonds.
Pyridine N-Shift (e.g., Pyridin-3-yl or Pyridin-2-yl)11β-HSD1 InhibitorsSignificant Potency Drop (10x to 50x weaker)Misalignment of the H-bond acceptor vector. The receptor pocket relies on a specific distance/angle to the para-nitrogen that meta/ortho substitutions fail to satisfy.
Ring Expansion (Cyclobutyl / Cyclopentyl)11β-HSD1 InhibitorsMaintained/Slight Decrease in PotencyIncreased steric bulk alters the binding trajectory slightly. However, it increases lipophilicity (LogP), which can negatively impact microsomal stability and solubility.
Pyridine Substitution (e.g., 3-Fluoro-pyridin-4-yl)CXCR7 ModulatorsEnhanced Selectivity The highly electronegative fluorine atom lowers the pKa of the pyridine nitrogen, altering the basicity and reducing off-target hERG liabilities while maintaining target affinity.
Hydroxyl to Amine (Methanamine derivative)Nav1.7 / CXCR7Modulates Target Class Shifts the linker from a neutral H-bond donor/acceptor to a protonated basic center at physiological pH, completely altering the electrostatic interaction profile.

Validated Synthetic Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is provided for critical operational choices to guide the bench scientist.

Protocol A: Synthesis of the (1-(Pyridin-4-yl)cyclopropyl)methanol Core

This protocol utilizes a dialkylation strategy followed by ester reduction [1, 3].

Step 1: Cyclopropanation of Ethyl 2-(pyridin-4-yl)acetate

  • Reaction Setup: In an oven-dried, argon-purged flask, dissolve ethyl 2-(pyridin-4-yl)acetate (1.0 eq) and 1,2-dibromoethane (1.5 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Cool the mixture to 0 °C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) in portions.

    • Causality: The alpha-protons of the pyridine-4-acetate are highly acidic. NaH facilitates the double deprotonation required for sequential SN2 displacements. Adding at 0 °C controls the exothermic hydrogen gas evolution.

  • Propagation & Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (UV active) and the appearance of a higher Rf spot (the cyclopropanated ester).

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na2SO4, filter, and concentrate.

Step 2: Ester Reduction

  • Reduction: Dissolve the crude cyclopropanated ester in anhydrous THF (0.3 M) and cool to 0 °C. Dropwise, add a solution of Lithium Aluminum Hydride (LiAlH4, 1.0 M in THF, 1.2 eq).

    • Causality: LiAlH4 is required to fully reduce the ester to the primary alcohol. The pyridine and cyclopropyl rings are completely stable under these conditions.

  • Fieser Workup (Critical Step): Once complete (via LC-MS), quench the reaction at 0 °C using the Fieser method: For every x grams of LiAlH4 used, add x mL of H2O, followed by x mL of 15% NaOH(aq), and finally 3x mL of H2O.

    • Causality: This specific quenching sequence precipitates the aluminum salts as a granular, easily filterable white solid. Standard aqueous quenching would create a gelatinous emulsion, trapping the highly water-soluble pyridine-alcohol product and ruining the yield.

  • Isolation: Filter the granular salts through a Celite pad, washing with hot EtOAc. Concentrate the filtrate to yield the pure (1-(Pyridin-4-yl)cyclopropyl)methanol.

Protocol B: Derivatization via Mesylation for Cross-Coupling

To attach the scaffold to a larger pharmacophore (e.g., a piperazine or piperidine), the hydroxyl group must be activated.

  • Activation: Dissolve (1-(Pyridin-4-yl)cyclopropyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add Triethylamine (TEA, 2.0 eq) and cool to 0 °C.

  • Mesylation: Dropwise, add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour at 0 °C.

    • Causality: The primary alcohol is a poor leaving group. Conversion to a mesylate activates the sp3 carbon for subsequent nucleophilic attack. The reaction is kept at 0 °C to prevent the potential elimination or ring-opening side reactions of the strained cyclopropyl system.

  • Self-Validation Check: LC-MS will show the mass of the desired mesylate [M+H]+. Note: Do not purify the mesylate by silica gel chromatography as it can be unstable; use it immediately in the next SN2 coupling step with the desired amine.

Visualizing the Chemical and Biological Workflows

The following diagrams illustrate the synthetic divergence of the scaffold and its downstream biological impact.

SyntheticWorkflow A Ethyl 2-(pyridin-4-yl)acetate B Cyclopropanation (1,2-dibromoethane, NaH) A->B C Ester Reduction (LiAlH4, THF) B->C D (1-(Pyridin-4-yl)cyclopropyl)methanol Core Scaffold C->D E Alcohol Activation (MsCl, TEA) D->E F SN2 Displacement (Piperazines / Piperidines) E->F G 11β-HSD1 Inhibitors (Metabolic Disorders) F->G H CXCR7 Modulators (Oncology / Inflammation) F->H

Synthetic workflow from pyridine-4-acetate to diverse therapeutic targets.

CXCR7Pathway L CXCL11 / CXCL12 (Endogenous Chemokines) R CXCR7 Receptor (Atypical Chemokine Receptor 3) L->R Activates B β-Arrestin Recruitment R->B M Scaffold-Derived CXCR7 Modulator M->R Antagonizes K MAPK / ERK Cascade Activation B->K C Cell Survival & Migration (Tumor Progression) K->C

Biological signaling pathway illustrating the inhibitory role of CXCR7 modulators.

References

  • Sun, D., et al. "Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11 beta-hydroxysteroid dehydrogenase type 1 (11 beta-HSD1)." Bioorganic & Medicinal Chemistry Letters, 19(5), 1522-1527 (2009). URL:[Link]

  • Aissaoui, H., et al. "Piperidine CXCR7 receptor modulators." World Intellectual Property Organization, WO2018019929A1 (2018).
  • DeGraffenreid, R. M., et al. "Aryl sulfonamide compounds and uses related thereto." United States Patent and Trademark Office, US20050277649A1 (2005).

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing byproducts in (1-(Pyridin-4-yl)cyclopropyl)methanol synthesis

Welcome to the technical support guide for the synthesis of (1-(Pyridin-4-yl)cyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (1-(Pyridin-4-yl)cyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of byproduct formation to enhance the purity and yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (1-(Pyridin-4-yl)cyclopropyl)methanol?

The most prevalent and effective method is the Kulinkovich reaction.[1][2][3][4] This organometallic transformation utilizes a Grignard reagent, typically ethylmagnesium bromide, to react with a carboxylic ester, in this case, an ester of isonicotinic acid (e.g., ethyl isonicotinate), in the presence of a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide.[2][3][4] The reaction proceeds through a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent to transform the ester into the desired 1-substituted cyclopropanol.[3][4]

Q2: I see some unexpected peaks in the 1H NMR of my crude product. What are the most likely byproducts?

Based on the mechanism of the Kulinkovich reaction and related transformations, you are likely observing one or both of the following major byproducts:

  • 1-(Pyridin-4-yl)propan-1-one (Ethyl Ketone Byproduct): This is often the most significant impurity. It arises from an incomplete cyclopropanation pathway.

  • 2-(1-(Pyridin-4-yl)cyclopropyl)propan-2-ol (Tertiary Alcohol Byproduct): This results from the initial formation of the ethyl ketone byproduct, which is then attacked by another equivalent of the Grignar-like species present in the reaction mixture.

Minor byproducts can also include unreacted starting material (ethyl isonicotinate) and gaseous byproducts like ethane and ethene, which are formed during the generation of the titanacyclopropane intermediate.[1][3]

Q3: How can I confirm the identity of these byproducts in my analytical data?

You can identify the byproducts by their characteristic signals in the 1H NMR spectrum. Below is a table summarizing the expected chemical shifts for the product and major byproducts.

CompoundKey 1H NMR Signals (CDCl3, δ ppm)
(1-(Pyridin-4-yl)cyclopropyl)methanol ~8.6 (d, 2H, pyridine α-H), ~7.3 (d, 2H, pyridine β-H), ~3.7 (s, 2H, CH2OH), ~1.0-1.2 (m, 4H, cyclopropyl CH2)
1-(Pyridin-4-yl)propan-1-one ~8.8 (d, 2H, pyridine α-H), ~7.8 (d, 2H, pyridine β-H), ~3.0 (q, 2H, COCH2CH3), ~1.2 (t, 3H, COCH2CH3)
2-(1-(Pyridin-4-yl)cyclopropyl)propan-2-ol ~8.5 (d, 2H, pyridine α-H), ~7.2 (d, 2H, pyridine β-H), ~1.5 (s, 6H, C(OH)(CH3)2), ~0.9-1.1 (m, 4H, cyclopropyl CH2)

Q4: What is the general mechanism for the formation of the desired product and the ketone byproduct?

The formation of both the desired cyclopropanol and the ketone byproduct originates from a common intermediate. The diagram below illustrates this divergent pathway.

Kulinkovich Mechanism cluster_0 Titanacyclopropane Formation cluster_1 Reaction with Ester cluster_2 Divergent Pathways EtMgBr 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate EtMgBr->Titanacyclopropane + Ti(O-iPr)4 Ti_cat Ti(O-iPr)4 Ester Ethyl Isonicotinate Titanacyclopropane->Ester Reacts with Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Ester->Oxatitanacyclopentane Desired_Product (1-(Pyridin-4-yl)cyclopropyl)methanol Oxatitanacyclopentane->Desired_Product Fast Ring Contraction Ketone_Byproduct 1-(Pyridin-4-yl)propan-1-one Oxatitanacyclopentane->Ketone_Byproduct Slow Ring Contraction / Hydrolysis Tertiary_Alcohol Tertiary Alcohol Byproduct Ketone_Byproduct->Tertiary_Alcohol + EtMgBr (over-addition)

Figure 1: Divergent reaction pathways in the Kulinkovich synthesis.

Troubleshooting Guides

Issue 1: High Levels of 1-(Pyridin-4-yl)propan-1-one (Ethyl Ketone Byproduct)

Cause: The formation of the ethyl ketone byproduct is favored when the ring contraction of the oxatitanacyclopentane intermediate is slow relative to its hydrolysis during workup.[1] This can be exacerbated by suboptimal reaction conditions.

Solutions:

  • Optimize Reagent Addition and Temperature:

    • Slow Addition of the Ester: The most effective strategy is to add the ethyl isonicotinate solution slowly to the pre-formed titanacyclopropane intermediate. This maintains a low concentration of the ester, favoring the complete cyclopropanation pathway.

    • Pre-formation of the Titanacyclopropane: Allow the Grignard reagent and titanium(IV) isopropoxide to react before introducing the ester. This ensures the reactive species is readily available for the desired reaction.

    • Temperature Control: Maintain a consistent, low temperature (typically 0 °C to room temperature) during the addition of the ester. This helps to control the reaction rate and can improve selectivity.

  • Control Stoichiometry:

    • Grignard Reagent: Use a slight excess of the Grignard reagent (typically 2.2-2.5 equivalents relative to the ester) to ensure complete formation of the titanacyclopropane. However, a large excess can promote the formation of the tertiary alcohol byproduct.

    • Titanium Catalyst: The amount of titanium catalyst can influence the reaction rate. Using a stoichiometric amount of the catalyst can sometimes improve yields, although catalytic amounts are also effective.[1]

Optimized Protocol to Minimize Ketone Byproduct:

  • To a solution of titanium(IV) isopropoxide (1.1 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen), add ethylmagnesium bromide (2.2 eq, as a solution in THF or Et2O) dropwise at 0 °C.

  • Stir the resulting mixture at room temperature for 30-60 minutes to ensure the formation of the titanacyclopropane intermediate.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of ethyl isonicotinate (1.0 eq) in anhydrous THF dropwise over 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH4Cl or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

Issue 2: Presence of 2-(1-(Pyridin-4-yl)cyclopropyl)propan-2-ol (Tertiary Alcohol Byproduct)

Cause: This byproduct forms when the ethyl ketone byproduct is generated and subsequently reacts with another equivalent of the Grignard reagent or the titanacyclopropane intermediate. This is a classic side reaction of Grignard reagents with esters that proceeds via a ketone intermediate.[5]

Solutions:

  • Minimize Ketone Formation: The primary strategy to avoid the tertiary alcohol is to prevent the formation of its precursor, the ethyl ketone. Follow the optimized protocol described in Issue 1 .

  • Strict Stoichiometric Control of the Grignard Reagent: Avoid using a large excess of the Grignard reagent. While a slight excess is necessary, using more than 2.5 equivalents can significantly increase the formation of the tertiary alcohol.

  • Order of Addition: As emphasized previously, adding the ester to the pre-formed titanium-Grignard complex is crucial.[5] If the Grignard reagent is added to a mixture of the ester and titanium catalyst, direct attack of the Grignard on the ester is more likely, leading to the ketone and subsequently the tertiary alcohol.

Workflow for Byproduct Minimization:

Minimization_Workflow Start Start Synthesis Preform_Titanacyclopropane Pre-form Titanacyclopropane (Ti(O-iPr)4 + EtMgBr) Start->Preform_Titanacyclopropane Slow_Ester_Addition Slowly Add Ethyl Isonicotinate at 0 °C Preform_Titanacyclopropane->Slow_Ester_Addition Monitor_Reaction Monitor by TLC Slow_Ester_Addition->Monitor_Reaction Workup Aqueous Quench & Extraction Monitor_Reaction->Workup Complete Analyze_Crude Analyze Crude Product (NMR) Workup->Analyze_Crude High_Purity High Purity Product Analyze_Crude->High_Purity Byproducts < 5% High_Ketone High Ketone Byproduct? Analyze_Crude->High_Ketone Byproducts > 5% Purification Column Chromatography High_Purity->Purification For >99% Purity High_Tertiary_Alcohol High Tertiary Alcohol? High_Ketone->High_Tertiary_Alcohol No Optimize_Addition Optimize: Slower Ester Addition, Lower Temperature High_Ketone->Optimize_Addition Yes Optimize_Stoichiometry Optimize: Reduce EtMgBr (to ~2.2 eq) High_Tertiary_Alcohol->Optimize_Stoichiometry Yes High_Tertiary_Alcohol->Purification No Optimize_Addition->Start Retry Optimize_Stoichiometry->Start Retry

Figure 2: Troubleshooting workflow for minimizing byproducts.
Issue 3: Difficulty in Purifying the Final Product

Cause: The desired product, (1-(Pyridin-4-yl)cyclopropyl)methanol, and the major byproducts have similar polarities due to the presence of the pyridine ring and a hydroxyl or carbonyl group. This can make separation by column chromatography challenging.

Solution: Optimized Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh) is suitable.

  • Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity.

    • A common starting point is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).

    • Gradually increase the concentration of ethyl acetate.

    • The addition of a small amount of a more polar solvent like methanol (e.g., 1-5%) or triethylamine (to prevent tailing on silica gel with the basic pyridine) can be beneficial for eluting the highly polar product and improving separation.

  • Elution Order: You can typically expect the byproducts and product to elute in the following order based on polarity:

    • 1-(Pyridin-4-yl)propan-1-one (least polar)

    • (1-(Pyridin-4-yl)cyclopropyl)methanol (desired product)

    • 2-(1-(Pyridin-4-yl)cyclopropyl)propan-2-ol (most polar)

Purification Protocol:

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the dried silica onto a pre-packed silica gel column.

  • Begin elution with a low-polarity solvent system (e.g., 20% ethyl acetate in hexanes).

  • Collect fractions and monitor by TLC.

  • Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate, then 70%, and finally a small percentage of methanol if necessary).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

By carefully controlling the reaction conditions and employing an optimized purification strategy, it is possible to obtain (1-(Pyridin-4-yl)cyclopropyl)methanol in high yield and purity.

References

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. Available from: [Link]

  • Kulinkovich reaction. Grokipedia. Available from: [Link]

  • Synthesis of 1-(4-pyridinyl)-2-propanone. PrepChem.com. Available from: [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. Available from: [Link]

  • and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Organic Syntheses Procedure. Available from: [Link]

  • Kulinkovich reaction. Wikipedia. Available from: [Link]

  • A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating - Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Kulinkovich order of addition. Reddit. Available from: [Link]

  • Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Studies of (1-(Pyridin-4-yl)cyclopropyl)methanol

Welcome to the Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals working with the (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold. Because this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals working with the (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold. Because this compound features a unique combination of a basic pyridine ring, a highly strained cyclopropyl group, and a reactive primary alcohol, it presents specific challenges during forced degradation and stability-indicating method (SIM) development[1].

Below, you will find our diagnostic troubleshooting guides, mechanistic FAQs, and self-validating experimental protocols to ensure your stability studies comply with ICH Q1A(R2) guidelines[2].

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During oxidative forced degradation (3% H₂O₂), my API degrades completely (>90%) within 2 hours, violating the ICH Q1A(R2) 5–20% target. How do I control this? A: The over-degradation is a direct result of the highly susceptible basic pyridine nitrogen. Under standard 3% H₂O₂ conditions, the unshared electron pair on the nitrogen rapidly oxidizes to form the +16 Da pyridine N-oxide degradant. Causality & Solution: The complete loss of the parent peak is caused by unquenched radical propagation continuing in the autosampler queue. To achieve the 5–20% degradation target recommended by ICH Q1A(R2)[3], you must attenuate the oxidative stress and implement a self-validating quenching step . Reduce the H₂O₂ concentration to 0.3% and add an equimolar amount of sodium metabisulfite (Na₂S₂O₅) exactly at your time point before HPLC injection. This immediately halts oxidation, ensuring the chromatogram reflects the exact stress duration[4].

Q2: I observe a complex mixture of polar degradants under 0.1 N HCl stress at 60°C, and mass balance is lost. Is the pyridine ring cleaving? A: No, the pyridine ring is highly stable under acidic conditions. The instability stems entirely from the cyclopropylmethanol moiety . Causality: In strong acids, the primary alcohol is protonated and eliminated as water, forming a cyclopropylcarbinyl cation. This intermediate undergoes rapid structural rearrangement (ring expansion to a cyclobutyl cation or ring opening to a homoallylic alcohol). However, because the adjacent pyridine ring is also protonated (pyridinium) and strongly electron-withdrawing, the initial cation formation is heavily disfavored, requiring high heat (60°C+) to initiate. Once initiated, the high energy of the intermediate leads to multiple rapid downstream rearrangements, causing the complex polar mixture and loss of mass balance. Solution: Lower the temperature to 40°C and increase the sampling frequency (e.g., 6, 12, 24 hours) to capture the primary homoallylic degradant before secondary rearrangements occur[5].

Q3: My stability-indicating method (SIM) shows poor peak shape for the parent compound and co-elution with the N-oxide. How can I resolve this? A: The pyridine ring causes severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols. Solution: Use a superficially porous particle (SPP) column with a high-density end-capped C18 stationary phase. Buffer the mobile phase to pH 9.0 (using 10 mM ammonium bicarbonate) to ensure the pyridine nitrogen (pKa ~5.2) is fully deprotonated. This will sharpen the parent peak and significantly increase its retention time, pulling it away from the more polar N-oxide degradant[6].

Part 2: Quantitative Degradation Data

The following table summarizes the optimized stress conditions required to hit the regulatory "sweet spot" of 5–20% degradation for this specific scaffold without destroying the sample[7].

Stress ConditionReagent / EnvironmentTemp / TimeTarget DegradationPrimary Degradation Pathway
Oxidative 0.3% H₂O₂RT / 4 hrs5 - 15%Pyridine N-oxidation (+16 Da)
Acidic 0.1 N HCl40°C / 24 hrs10 - 20%Cyclopropyl ring-opening / rearrangement
Basic 0.1 N NaOH60°C / 48 hrs< 5%Highly stable; minimal degradation
Thermal Solid State60°C / 7 days< 5%Stable in solid state
Photolytic 1.2M Lux hrs UV/VisRT / 1 cycle5 - 10%Trace alcohol oxidation to aldehyde (-2 Da)

Part 3: Experimental Workflows & Self-Validating Protocols

To ensure data integrity and trustworthiness, every protocol must be a self-validating system. This prevents artifacts generated during sample handling from being misidentified as API degradation products[8].

Protocol A: Self-Validating Oxidative Stress
  • Preparation: Dissolve (1-(Pyridin-4-yl)cyclopropyl)methanol API in HPLC-grade Methanol to a stock concentration of 1.0 mg/mL.

  • Stress Initiation: Transfer 1.0 mL of stock to a 5 mL volumetric flask. Add 1.0 mL of 0.3% H₂O₂ (prepared fresh). Mix thoroughly and store at ambient room temperature (25°C) protected from light.

  • Self-Validating Quench (Critical Step): At exactly 4.0 hours, add 1.0 mL of 0.1 M Sodium Metabisulfite (Na₂S₂O₅) to the flask to neutralize residual H₂O₂.

    • Validation Check: Spot 1 µL of the solution onto starch-iodide paper. A white/colorless result confirms complete quenching. A blue/black result indicates residual peroxide; the sample is invalid and must be discarded.

  • Dilution: Make up the volume to 5.0 mL with Mobile Phase A.

  • Analysis: Inject 10 µL onto the HPLC using the pH 9.0 SIM method.

Protocol B: Self-Validating Acidic Stress
  • Preparation: Dissolve API in Methanol to 1.0 mg/mL.

  • Stress Initiation: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Incubate in a sealed vial at 40°C.

  • Self-Validating Neutralization (Critical Step): At 24 hours, remove from heat and neutralize by adding exactly 1.0 mL of 0.1 N NaOH.

    • Validation Check: Spot test on pH indicator paper must read pH 7.0 ± 0.5. If not, micro-adjust with 0.01 N NaOH/HCl. This prevents acid-catalyzed degradation inside the HPLC vial and protects the HPLC stationary phase from hydrolysis.

  • Dilution: Make up to 5.0 mL with Mobile Phase A.

  • Analysis: Inject onto the HPLC.

Part 4: Visualizations

Workflow Start Initiate ICH Q1A(R2) Forced Degradation Stress Apply Stress Conditions (Acid, Base, Ox, Heat, Light) Start->Stress Analyze HPLC-UV/MS Analysis (Stability-Indicating Method) Stress->Analyze Decision Degradation 5-20%? Analyze->Decision Optimize Adjust Time/Concentration (Self-Validating Loop) Decision->Optimize No Report Finalize Impurity Profile & Establish Pathways Decision->Report Yes Optimize->Stress Re-apply

Caption: ICH Q1A(R2) compliant forced degradation workflow with a self-validating optimization loop.

Pathway Parent (1-(Pyridin-4-yl)cyclopropyl)methanol Parent API NOxide Pyridine N-oxide (+16 Da) Parent->NOxide 0.3% H2O2 (Oxidation) Target: 5-15% Aldehyde Aldehyde / Carboxylic Acid (-2 Da / +14 Da) Parent->Aldehyde Transition Metals / O2 Trace Degradation RingOpen Homoallylic Alcohol (Ring Opening) Parent->RingOpen 0.1N HCl (Acidic Stress) Target: 10-20%

Caption: Primary degradation pathways of (1-(Pyridin-4-yl)cyclopropyl)methanol under stress.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

Sources

Troubleshooting

Troubleshooting common issues in the synthesis of pyridinyl-cyclopropyl scaffolds

Welcome to the Technical Support Center for Pyridinyl-Cyclopropyl Scaffold Synthesis. As a Senior Application Scientist, I frequently consult on the design and execution of these challenging motifs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridinyl-Cyclopropyl Scaffold Synthesis. As a Senior Application Scientist, I frequently consult on the design and execution of these challenging motifs. The pyridinyl-cyclopropyl structure is a privileged scaffold in medicinal chemistry, offering unique conformational constraints and enhanced metabolic stability (1)[1]. However, synthesizing this motif—particularly via the direct cyclopropanation of vinylpyridines—presents significant chemical hurdles due to the Lewis basicity of the pyridine nitrogen.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.

Diagnostic Synthetic Workflow

Workflow Start Starting Material (Vinylpyridine) Path1 Metal-Catalyzed Diazo Transfer Start->Path1 Path2 Ylide-Based Cyclopropanation Start->Path2 Path3 Biocatalytic Carbene Transfer Start->Path3 Issue1 Risk: Rh-Poisoning Solution: Bulky Ligands Path1->Issue1 Issue2 Risk: Low Electrophilicity Solution: EWG on Alkene Path2->Issue2 Issue3 Risk: Scale Limitations Solution: Whole-cell E. coli Path3->Issue3 Product Pyridinyl-Cyclopropyl Target Scaffold Issue1->Product Issue2->Product Issue3->Product

Fig 1. Troubleshooting pathways for vinylpyridine cyclopropanation.

Section 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my Rh-catalyzed cyclopropanation of 2-vinylpyridine stall at low conversion, even with excess diazoacetate? Root Cause (Causality): The lone pair on the pyridine nitrogen acts as a strong Lewis base, coordinating directly to the axial sites of standard dirhodium(II) paddlewheel catalysts (e.g., Rh₂(OAc)₄ or Rh₂(S-DOSP)₄). This "catalyst poisoning" prevents the diazo compound from interacting with the rhodium center to form the active electrophilic metal-carbenoid species (2)[2]. Solution: Switch to a catalyst with immense steric bulk around the axial coordination sites, such as Rh₂(S-TPPTTL)₄ . The bulky triphenylphenyl ligands physically block the pyridine nitrogen from binding to the rhodium core, allowing the carbenoid formation to proceed efficiently (3)[3].

Q2: I am using the Simmons-Smith reaction (Zn/Cu, CH₂I₂) on a vinylpyridine, but I am recovering unreacted starting material. What is going wrong? Root Cause: Similar to rhodium, the highly electrophilic zinc carbenoid intermediate (e.g., IZnCH₂I) readily coordinates to the basic pyridine nitrogen rather than undergoing the desired cheletropic addition across the alkene (4)[4]. Solution: The classical Simmons-Smith approach is generally poorly suited for basic heterocycles. Instead, employ a nitrogen ylide approach (derived from t-butyl bromoacetate and DABCO). This method avoids metal-carbenoid intermediates entirely, providing a safer, metal-free alternative that does not suffer from nitrogen coordination (5)[5].

Q3: How can I achieve cis-selective cyclopropanation on vinylpyridines? Root Cause: Small-molecule transition-metal catalysts overwhelmingly favor the thermodynamically more stable trans-cyclopropanes due to steric repulsion in the transition state. Solution: Leverage biocatalysis. Engineered heme proteins (e.g., cytochrome P411 variants like P411-CIS) have been evolved specifically to override inherent thermodynamic preferences. The chiral environment of the enzyme active site forces a cis-approach of the carbene, successfully yielding cis-pyridinyl-cyclopropyl esters that are otherwise inaccessible via traditional synthetic chemistry (6)[6].

Q4: What if cyclopropanation of my specific vinylpyridine completely fails? Root Cause: Highly electron-rich or sterically hindered vinylpyridines may completely resist carbenoid addition. Solution: Invert the synthetic logic. Instead of forming the cyclopropane on the pyridine, pre-form the cyclopropane and attach it via cross-coupling. Synthesize a cyclopropyl-zinc reagent and couple it to a halopyridine via Negishi coupling, or use a cyclopropyl-trifluoroborate salt for a Suzuki-Miyaura coupling.

Section 2: Quantitative Data & Optimization

Table 1: Quantitative Comparison of Cyclopropanation Conditions for Vinylpyridines

Method / CatalystSubstrate TypeYield (%)StereoselectivityKey Troubleshooting Note
Rh₂(S-DOSP)₄ 2-Vinylpyridine< 30%VariableSevere catalyst poisoning by pyridine nitrogen[2].
Rh₂(S-TPPTTL)₄ 2-Vinylpyridine85–95%90–95% ee (trans)Requires slow addition of diazo compound[3].
Nitrogen Ylides (DABCO) Vinylpyridine65–80%DiastereoselectiveSafer alternative avoiding diazo hazards[5].
Engineered P411-CIS 2-Vinylpyridine~70%> 90% ee (cis)Overcomes thermodynamic preference for trans[6].

Section 3: Self-Validating Protocol

Enantioselective Rh-Catalyzed Cyclopropanation of Vinylpyridines

Mechanistic Causality: To prevent the Lewis basic pyridine nitrogen from coordinating to the rhodium core, we utilize Rh₂(S-TPPTTL)₄. The bulky triphenylphenyl groups on the catalyst ligand create a steric shield around the axial coordination sites. Furthermore, maintaining a strictly controlled, slow addition rate of the diazoacetate ensures the steady-state concentration of the diazo compound remains low, suppressing the competing dimerization pathway (fumarate/maleate formation) (3)[3].

Step-by-Step Methodology:

  • System Purging : Flame-dry a 2-neck round-bottom flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Causality: Rh-carbenoids are highly sensitive to trace moisture, which leads to unintended O-H insertion byproducts.

  • Reagent Preparation : Dissolve 2-vinylpyridine (1.0 equiv) and Rh₂(S-TPPTTL)₄ (0.15 mol%) in anhydrous dichloromethane (DCM).

    • Validation Checkpoint 1 (Visual): The solution must exhibit the characteristic green/blue hue of the active Rh(II) paddlewheel complex. A rapid shift to brown/black indicates premature catalyst decomposition.

  • Carbene Precursor Addition : Load a syringe pump with ethyl diazoacetate (1.5 equiv) dissolved in anhydrous DCM. Set the addition rate to 0.5 mmol/hour.

    • Validation Checkpoint 2 (Kinetic): Observe the reaction mixture for steady, controlled gas evolution (N₂). If bubbling ceases while the syringe pump is still running, the catalyst has been poisoned. Halt addition immediately to prevent diazo pooling and explosive hazards.

  • Reaction Monitoring : Stir at room temperature for 1 hour post-addition.

    • Validation Checkpoint 3 (Analytical): Quench a 10 µL aliquot in hexane and analyze via LCMS. The presence of unreacted vinylpyridine alongside diazo dimers indicates insufficient catalyst activity.

  • Workup & Isolation : Concentrate the mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the chiral pyridinyl-cyclopropyl ester.

References

  • Title : 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic Acid Source : Benchchem URL : 5

  • Title : Diverse Engineered Heme Proteins Enable Stereodivergent Cyclopropanation of Unactivated Alkenes Source : PMC (NIH) URL : 6

  • Title : Academic–Industrial Collaboration in Synthesis with Real-Time Impact in Medicinal Chemistry: Discovery of Cystic Fibrosis C2 Corrector ABBV-602 Source : ACS Publications URL : 3

  • Title : Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates Source : RSC Publishing URL : 2

  • Title : Science of Synthesis: Cyclopropanation Reactions Source : Thieme Connect URL : 4

  • Title : 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid Source : Benchchem URL : 1

Sources

Optimization

Technical Support Center: Analytical Characterization of (1-(Pyridin-4-yl)cyclopropyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when characterizing (1-(Pyridin-4-yl)cyclopropyl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when characterizing (1-(Pyridin-4-yl)cyclopropyl)methanol. This molecule presents a unique trifecta of analytical hurdles: a basic pyridine nitrogen, a highly strained cyclopropyl ring, and a protic hydroxymethyl group.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure absolute confidence in your analytical data.

Section 1: Chromatography (HPLC/LC-MS) Troubleshooting

FAQ: Resolving Peak Deformation

Q: Why does (1-(Pyridin-4-yl)cyclopropyl)methanol exhibit severe peak tailing during reversed-phase HPLC? A: The fundamental cause of peak tailing for this compound is the secondary interaction between the basic nitrogen on the pyridine-4-yl moiety and residual acidic silanol groups (Si-OH) on the silica-based stationary phase[1]. While the molecule's carbon skeleton interacts with the C18 phase via standard hydrophobic retention, the basic pyridine nitrogen undergoes competing ion-exchange and hydrogen-bonding interactions with ionized silanols ( SiO− )[1][2]. This dual-retention mechanism causes a fraction of the analyte molecules to be retained longer, resulting in an asymmetrical "tail" where the Asymmetry factor ( As​ ) exceeds 1.5[3].

Q: How can I manipulate the mobile phase to eliminate this tailing? A: The most effective thermodynamic solution is to lower the mobile phase pH to 2.5–3.0[2][4]. At this low pH, the acidic silanol groups on the silica surface are fully protonated (neutralized to Si-OH), which effectively shuts down their ability to participate in ion-exchange with the protonated pyridine[1][2]. If low pH is incompatible with your detector (e.g., certain MS applications), an alternative is adding a competing base like Triethylamine (TEA) at 5 mM to mask the silanols, though this can reduce column lifetime[4].

Self-Validating Protocol: HPLC Optimization for Pyridine Derivatives

To ensure that peak tailing is a chemical interaction and not a physical column defect, use this self-validating workflow:

  • Baseline Assessment: Inject the sample using a standard neutral mobile phase (e.g., pH 7.0 water/acetonitrile). Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • System Validation (The Control Step): Inject a purely neutral, non-ionizable marker (e.g., Uracil).

    • Causality Check: If the Uracil peak tails, your column frit is blocked or there is a physical void at the column head[3]. If Uracil is perfectly symmetrical ( As​≈1.0 ) but your pyridine analyte tails, the issue is definitively chemical (silanol interaction).

  • Mobile Phase Adjustment: Switch the aqueous mobile phase to a 20 mM potassium phosphate buffer adjusted to pH 2.5[4].

  • Re-evaluation: Re-inject the sample. The protonation of the silanols should drop the analyte's As​ below 1.2, yielding a sharp, symmetrical peak[2][3].

HPLC_Troubleshooting Start Analyze Peak Shape (1-(Pyridin-4-yl)cyclopropyl)methanol CheckAs Calculate Asymmetry (As) Is As > 1.5? Start->CheckAs YesTail Yes: Significant Tailing CheckAs->YesTail True NoTail No: Acceptable Peak CheckAs->NoTail False CheckpH Check Mobile Phase pH Is pH > 3.0? YesTail->CheckpH AdjustpH Lower pH to 2.5-3.0 (Protonate Silanols) CheckpH->AdjustpH Yes CheckCol Check Column Type Is it End-capped? CheckpH->CheckCol No Validate Validate with Neutral Marker (e.g., Uracil) AdjustpH->Validate SwitchCol Switch to Fully End-capped or Hybrid Silica Column CheckCol->SwitchCol No SwitchCol->Validate

Fig 1. Workflow for diagnosing and resolving HPLC peak tailing of pyridine derivatives.

Section 2: NMR Spectroscopy of Strained Systems

FAQ: Decoding Complex Spin Systems

Q: The 1H NMR spectrum of the cyclopropyl protons looks overly complex and doesn't follow standard n+1 splitting. Why? A: The cyclopropyl ring is highly strained, which alters the hybridization of its carbon atoms. The C-C bonds possess higher p-character ("bent bonds"), leaving the C-H bonds with unusually high s-character (approximately sp2.28 )[5]. Because the protons are locked in a rigid, non-rotating geometry, they are magnetically non-equivalent. In (1-(Pyridin-4-yl)cyclopropyl)methanol, the C1 position is quaternary. The remaining four protons on C2 and C3 form a complex AA′BB′ spin system, as they have fixed cis and trans spatial relationships relative to the bulky pyridine and hydroxymethyl groups.

Q: What specific coupling constants ( J ) confirm the intact cyclopropyl ring? A: The high s-character of the C-H bonds and the wide H-C-H bond angle (~114°) cause the geminal coupling constant ( 2JHH​ ) to be uniquely negative (typically -4 to -5 Hz)[5][6][7]. Conversely, the vicinal couplings ( 3J ) remain positive. According to the Karplus equation, the cis protons (dihedral angle ~0°) exhibit much stronger coupling than the trans protons (dihedral angle ~144°)[7][8][9].

Table 1: Quantitative 1H NMR Coupling Constants for Cyclopropyl Rings

Coupling TypeNotationTypical Value Range (Hz)Structural Causality
Geminal 2JHH​ -4.0 to -5.0Wide H-C-H angle (114°) and high s-character of C-H bonds[5][6].
Vicinal (cis) 3Jcis​ +6.0 to +12.0Dihedral angle ~0°, maximizing orbital overlap (Karplus equation)[7][9].
Vicinal (trans) 3Jtrans​ +2.0 to +9.0Dihedral angle ~144°, resulting in weaker coupling than cis[7][9].
Self-Validating Protocol: Eliminating Concentration-Dependent NMR Broadening

The pyridine nitrogen (H-bond acceptor) and the hydroxymethyl group (H-bond donor) can form extensive intermolecular networks in non-polar NMR solvents like CDCl3​ , leading to broad, unresolvable peaks.

  • Serial Dilution Check: Prepare three NMR samples in CDCl3​ at 1 mg/mL, 5 mg/mL, and 20 mg/mL.

  • Spectral Acquisition: Acquire the 1H NMR spectra.

  • Validation (Causality Check): Track the chemical shift ( δ ) of the -OH proton. If the peak broadens and shifts downfield at higher concentrations, intermolecular hydrogen bonding is confirmed.

  • Solvent Disruption: To achieve sharp, monomeric signals, switch the solvent to a competitive hydrogen-bonding solvent like DMSO- d6​ or Methanol- d4​ . These solvents will saturate the H-bond donors/acceptors on the molecule, breaking the intermolecular chains and restoring sharp J -coupling resolution.

Section 3: Mass Spectrometry & Structural Fragmentation

FAQ: Interpreting Unexpected LC-MS Fragments

Q: During ESI-MS, the base peak is [M+H−18]+ . Is my compound degrading in the source? A: This is a highly characteristic, structurally driven fragmentation, not necessarily thermal degradation. The loss of 18 Da corresponds to the neutral loss of water ( H2​O ) from the hydroxymethyl group. Because the hydroxymethyl group is attached to the highly strained cyclopropyl ring at the C1 position, the loss of water generates a cyclopropylcarbinyl cation.

Q: Why is this loss so prominent? A: The resulting cyclopropylcarbinyl cation is stabilized by non-classical carbenium ion delocalization[10]. To relieve the massive angular strain of the three-membered ring, this cation rapidly undergoes a thermodynamically favorable rearrangement into a homoallylic cation or a cyclobutyl cation[10][11]. This strain-relief mechanism acts as a powerful driving force, making the [M+H−18]+ ion dominate the mass spectrum.

Structural_Challenges Molecule (1-(Pyridin-4-yl)cyclopropyl)methanol Pyridine Pyridine-4-yl Moiety (Basic Nitrogen) Molecule->Pyridine Cyclopropyl Cyclopropyl Ring (High Ring Strain) Molecule->Cyclopropyl Hydroxyl Hydroxymethyl Group (Protic H-Bond Donor) Molecule->Hydroxyl HPLCTail HPLC Peak Tailing (Silanol Interactions) Pyridine->HPLCTail NMRBroad NMR Broadening (Intermolecular H-Bonding) Pyridine->NMRBroad NMRCouple Complex NMR Couplings (Negative Geminal J) Cyclopropyl->NMRCouple MSFrag MS Fragmentation (Water Loss / Ring Opening) Cyclopropyl->MSFrag Hydroxyl->NMRBroad Hydroxyl->MSFrag

Fig 2. Logical relationship between structural motifs and analytical characterization challenges.

References
  • AIP Publishing. Molecular Structure of Cyclopropane from Its Proton NMR in a Nematic Solvent. Available at: [Link]

  • ResearchGate. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Available at: [Link]

  • Canadian Science Publishing. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Available at: [Link]

  • Scribd. NMR Coupling Constants Explained. Available at:[Link]

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • The Royal Society of Chemistry. Intramolecular cyclopropylmethylation via non-classical carbenium ion. Available at: [Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • TÜBİTAK Academic Journals. Cationic Rearrangements of an endo-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Available at: [Link]

Sources

Troubleshooting

Strategies to prevent side reactions during the synthesis of (1-(Pyridin-4-yl)cyclopropyl)methanol

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing sterically hindered, heteroaromatic-substituted cyclopropanes presents unique chemose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing sterically hindered, heteroaromatic-substituted cyclopropanes presents unique chemoselectivity challenges.

The synthesis of (1-(pyridin-4-yl)cyclopropyl)methanol typically relies on a two-stage workflow:

  • Cyclopropanation of a 4-pyridylacetate ester (or nitrile) using 1,2-dibromoethane.

  • Reduction of the resulting cyclopropanecarboxylate to the target methanol derivative.

Below is our comprehensive troubleshooting guide, designed to help you bypass common side reactions such as pyridine N-alkylation, competitive elimination, and heteroaromatic over-reduction.

I. Synthetic Workflow & Reaction Branching

SynthesisWorkflow Start Ethyl 4-pyridylacetate + 1,2-Dibromoethane Cyclo Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate Start->Cyclo Base / PTC (Optimized) Side1 Side Reaction: Pyridinium Salt (N-Alkylation) Start->Side1 NaH / Polar Solvent (Poor Choice) Side2 Side Reaction: Vinyl Byproduct (Elimination) Start->Side2 Insufficient Base / High Heat Product (1-(Pyridin-4-yl)cyclopropyl)methanol Cyclo->Product NaBH4 / I2 (Chemoselective) Side3 Side Reaction: Dihydropyridine (Over-reduction) Cyclo->Side3 LiAlH4 / Heat (Aggressive) Side4 Side Reaction: Ring-Opened Propyl Chain Cyclo->Side4 Strong Lewis Acids

Workflow for (1-(Pyridin-4-yl)cyclopropyl)methanol synthesis highlighting key side reactions.
II. Troubleshooting Guide & FAQs
Module 1: The Cyclopropanation Step (Preserving the Pyridine Nitrogen)

Q1: During the cyclopropanation of ethyl 4-pyridylacetate with 1,2-dibromoethane and NaH, I am isolating a highly polar, water-soluble red/brown tar instead of my product. What is happening? Causality: You are observing N-alkylation of the pyridine ring. The pyridine nitrogen is highly nucleophilic and readily attacks alkyl halides to form quaternary pyridinium salts via a Zincke-type reaction intermediate[1]. When using NaH in polar aprotic solvents (like DMF), the dissolved 1,2-dibromoethane is equally accessible to the pyridine nitrogen as it is to the enolate carbon. Solution: Switch to a biphasic Phase Transfer Catalysis (PTC) system (e.g., 50% aq. NaOH, Toluene, and Tetrabutylammonium bromide). In a biphasic system, the highly polar pyridine nitrogen is shielded in the organic phase, while the deprotonated enolate reacts with the dihalide exclusively at the aqueous-organic interface[2].

Q2: My GC-MS shows a significant M+106 peak (mono-alkylation with elimination to a vinyl group) instead of the cyclopropane ring. How do I force ring closure? Causality: Cyclopropanation is a two-step process: an initial intermolecular SN​2 followed by an intramolecular SN​2 . The intramolecular ring closure is sterically hindered and competes with the E2 elimination of the remaining bromide, yielding ethyl 2-(pyridin-4-yl)but-3-enoate. Solution: This indicates your base is either too weak or being consumed. Ensure a strict stoichiometric excess of base (at least 3.0 equivalents of NaOH) and maintain rigorous temperature control. Do not exceed 50 °C; excessive heat favors the entropic E2 elimination pathway over the enthalpic SN​2 ring closure.

Module 2: The Reduction Step (Avoiding Over-Reduction)

Q3: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce the cyclopropanecarboxylate intermediate to the target methanol, but NMR shows a loss of aromaticity. How do I prevent this? Causality: LiAlH₄ is an aggressive hydride donor. Because the pyridine ring is electron-deficient (especially when coordinated to Lewis acidic lithium or aluminum species), LiAlH₄ can transfer hydrides directly to the ring, resulting in partial reduction to 1,2- or 1,4-dihydropyridine derivatives[3]. Solution: Abandon LiAlH₄ for this specific substrate. Switch to a milder, chemoselective reducing system such as NaBH4​/I2​ (which generates borane in situ) or NaBH4​/CaCl2​ . These reagents selectively target the ester carbonyl without disrupting the heteroaromatic system.

Q4: I am observing a ring-opened propyl byproduct after the reduction step. What causes cyclopropane hydrocracking? Causality: Cyclopropane rings possess high angular strain. In the presence of strong Lewis acids (often used as additives with hydride donors) and elevated temperatures, the ring becomes susceptible to nucleophilic hydride attack, leading to reductive ring-opening. The adjacent electron-withdrawing pyridine ring stabilizes the transition state of this unwanted cleavage. Solution: Keep reduction temperatures strictly below 25 °C and avoid adding transition metal salts (like TiCl4​ or AlCl3​ ) to your hydride reductions.

III. Quantitative Data: Reducing Agent Chemoselectivity

To ensure a self-validating experimental design, select your reducing agent based on the empirical compatibility data summarized below:

Reducing AgentChemoselectivity (Ester vs. Pyridine)Cyclopropane StabilityTypical YieldTroubleshooting Notes
LiAlH₄ (THF, Reflux)Poor (Reduces pyridine ring)Low (Prone to ring opening)< 20%Generates dihydropyridine impurities[3]. Avoid.
DIBAL-H (Toluene, -78 °C)ModerateHigh45 - 60%Prone to stalling at the aldehyde stage. Requires excess equivalents.
NaBH₄ / I₂ (THF, 0 °C to RT)Excellent High 80 - 90% Generates BH3​ in situ. Highly selective for esters over pyridine rings.
IV. Validated Experimental Protocols
Protocol A: Biphasic Cyclopropanation (Self-Validating System)

This protocol utilizes interfacial chemistry to prevent N-alkylation.

  • Setup: In a 500 mL round-bottom flask, dissolve ethyl 4-pyridylacetate (1.0 eq, 100 mmol) and Tetrabutylammonium bromide (TBAB, 0.05 eq, 5 mmol) in 150 mL of toluene.

  • Reagent Addition: Add 1,2-dibromoethane (1.5 eq, 150 mmol) to the organic layer.

  • Biphasic Initiation: Cool the mixture to 0 °C. Vigorously stir (>800 rpm) and dropwise add 50% aqueous NaOH (3.0 eq, 300 mmol). Self-Validation: The mixture will turn into a thick, milky emulsion. High shear stirring is critical; if the layers separate, the reaction will stall.

  • Heating: Warm the reaction to 45–50 °C and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature, dilute with water (100 mL), and separate the layers. Extract the aqueous layer with toluene (2 x 50 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate.

Protocol B: Chemoselective Reduction (NaBH₄/I₂ Method)

This protocol prevents the over-reduction of the pyridine ring.

  • Setup: Suspend NaBH4​ (2.5 eq, 125 mmol) in 100 mL of anhydrous THF under an inert argon atmosphere. Cool to 0 °C.

  • Iodine Addition: Dissolve I2​ (1.25 eq, 62.5 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the NaBH4​ suspension over 30 minutes. Self-Validation: The dark iodine color will rapidly dissipate as BH3​ and NaI are formed. Wait until the solution is nearly colorless.

  • Substrate Addition: Dropwise add a solution of ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate (1.0 eq, 50 mmol) in 30 mL THF.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Quenching: Carefully cool back to 0 °C and quench dropwise with methanol until effervescence (hydrogen gas evolution) ceases.

  • Workup: Concentrate the mixture, partition between saturated aqueous NaHCO3​ and ethyl acetate. Extract, dry, and concentrate to yield pure (1-(pyridin-4-yl)cyclopropyl)methanol.

V. References
  • Title: US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders | Source: Google Patents | URL:

  • Title: Partial and Complete Reduction of Pyridine and their Benzo Analogs | Source: ResearchGate | URL:

  • Title: Pyridine | Source: Wikipedia | URL:

Sources

Optimization

Technical Support Center: Method Development for Quantifying (1-(Pyridin-4-yl)cyclopropyl)methanol

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the robust quantification of (1-(Pyridin-4-yl)cyclopropyl)methanol. This molecule, with its characteristic polar pyri...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the robust quantification of (1-(Pyridin-4-yl)cyclopropyl)methanol. This molecule, with its characteristic polar pyridine ring and cyclopropyl group, presents unique analytical challenges, particularly when embedded in complex matrices such as drug products, reaction mixtures, or biological fluids. Its polarity makes it prone to poor retention in traditional reversed-phase chromatography and susceptible to matrix effects in mass spectrometry.

This guide is structured to provide immediate, actionable solutions through a comprehensive FAQ section and in-depth troubleshooting workflows. We will move beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to not only solve current issues but also to proactively design more effective analytical methods. Every recommendation is grounded in established chromatographic principles and regulatory expectations to ensure the integrity and reliability of your data.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of (1-(Pyridin-4-yl)cyclopropyl)methanol.

Section 1: General & Foundational Questions

Q1: What makes quantifying (1-(Pyridin-4-yl)cyclopropyl)methanol so challenging?

A1: The primary challenge stems from its high polarity, a consequence of the pyridine moiety. This property leads to several analytical hurdles:

  • Poor Chromatographic Retention: In standard reversed-phase HPLC (e.g., with C18 columns), the analyte has weak interactions with the nonpolar stationary phase and tends to elute very early, often in the solvent front where it can co-elute with excipients or other polar impurities.[1]

  • Matrix Effects & Ion Suppression: In complex biological samples, endogenous polar compounds can co-elute and interfere with the analyte's ionization in a mass spectrometer, leading to inaccurate quantification.[2][3]

  • Difficult Sample Preparation: Extracting a polar compound from an aqueous biological matrix into a less polar organic solvent for cleanup can be inefficient, leading to low and variable recovery.[4]

Q2: Which analytical techniques are most suitable for this compound?

A2: The choice depends on the required sensitivity and the complexity of the sample matrix.

  • HPLC with UV Detection (HPLC-UV): This is a robust and widely accessible technique suitable for quantifying the analyte in drug substances and formulated products where concentrations are relatively high. The pyridine ring provides a chromophore for UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of the analyte in complex matrices like plasma, urine, or tissue homogenates.[5][6] Its high sensitivity and selectivity are essential for bioanalysis and trace impurity analysis.[7][8]

Section 2: Sample Preparation

Q3: My recovery of the analyte from plasma is low and inconsistent using Liquid-Liquid Extraction (LLE). What should I do?

A3: Low recovery with LLE is expected for this polar analyte because it partitions poorly from the aqueous plasma into a water-immiscible organic solvent.[5] You have several more effective options:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is used to crash out proteins.[9] While recovery of the analyte in the supernatant is typically high, this method provides minimal cleanup, leaving many matrix components that can cause ion suppression in LC-MS/MS.[9]

  • Solid-Phase Extraction (SPE): This is the most recommended technique for achieving high recovery and excellent sample cleanup.[10][11] For (1-(Pyridin-4-yl)cyclopropyl)methanol, a mixed-mode cation exchange SPE sorbent is ideal. The basic pyridine nitrogen will be protonated at acidic pH, allowing it to bind strongly to the cation exchange group, while neutral and acidic interferences are washed away. The analyte can then be eluted with a basic, high-organic solvent.

  • Supported Liquid Extraction (SLE): This technique offers an alternative to LLE, providing better performance by immobilizing the aqueous sample on a diatomaceous earth support.[9] However, for highly polar analytes, SPE often provides superior cleanup and recovery.[5]

Section 3: Chromatography & Method Development

Q4: My analyte elutes in the solvent front on a standard C18 column. How can I improve its retention?

A4: This is a classic problem with polar compounds in reversed-phase chromatography.[1][12] Here are several effective strategies, ordered from most to least commonly preferred for modern methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Water acts as the strong eluting solvent. This provides excellent retention for polar analytes away from the solvent front.

  • Aqueous-Stable Reversed-Phase Columns: Use a "polar-embedded" or "polar-endcapped" C18 column. These columns are designed to be stable in highly aqueous mobile phases (even 100% aqueous) without the stationary phase ligands collapsing ("dewetting"), which is a common cause of retention loss with traditional C18 phases.[12] This allows you to use a weaker mobile phase to retain the analyte.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase forms a neutral, more hydrophobic ion pair with the protonated pyridine ring, significantly increasing retention on a C18 column.[5] However, be aware that ion-pairing reagents are often not compatible with MS detection as they can cause severe signal suppression and are difficult to wash out of the system.

Q5: I'm observing significant peak tailing for my analyte. What are the likely causes and solutions?

A5: Peak tailing for a basic compound like (1-(Pyridin-4-yl)cyclopropyl)methanol is typically caused by secondary interactions with the stationary phase.

  • Silanol Interactions: At mid-range pH (e.g., pH 3-7), residual silanol groups (Si-OH) on the silica backbone of the column can be deprotonated (Si-O⁻) and interact ionically with the protonated analyte (a basic compound), causing tailing.[13]

    • Solution: Operate at a low mobile phase pH (e.g., pH 2.5-3.0) using a buffer like phosphate or formate. This protonates the silanol groups, minimizing the unwanted ionic interaction.

    • Solution: Use a high-purity, end-capped column where most residual silanols have been chemically deactivated.

  • Mobile Phase pH: The analyte has a basic pyridine ring. The pH of the mobile phase will dictate its ionization state and, therefore, its retention.[13] Inconsistent pH can lead to shifting retention times and poor peak shape. Always use a buffered mobile phase to control the pH.

Section 4: Detection & Validation

Q6: What is the best UV wavelength for detection, and how do I select it?

A6: The pyridine ring in the molecule is the primary chromophore. Pyridine derivatives typically exhibit strong absorbance between 250 and 270 nm. To determine the optimal wavelength, you should perform a UV scan of the analyte standard using a photodiode array (PDA) detector. Select the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity.

Q7: According to regulatory guidelines, what are the essential validation parameters for a quantitative method?

A7: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, a quantitative method for an active ingredient or impurity must be validated for the following parameters:[14]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).[14][15] This is often demonstrated during forced degradation studies.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14][16]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[14][17]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[16]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Troubleshooting Guides & Detailed Protocols

Guide 1: Developing a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[18][19] This requires a forced degradation study to be performed.[20][21]

cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation A Prepare Analyte Stock Solution (e.g., 1 mg/mL in Diluent) B Stress Conditions (ICH Q1A) - Acid Hydrolysis (0.1M HCl) - Base Hydrolysis (0.1M NaOH) - Oxidation (3% H2O2) - Thermal (60°C) - Photolytic (UV/Vis Light) A->B C Collect Samples at Timepoints (e.g., 0, 2, 8, 24 hrs) B->C D Screen Columns (HILIC, Aqueous C18) C->D Use pooled degraded sample for initial screening E Optimize Mobile Phase - pH (2.5-3.5) - Organic Modifier (ACN vs. MeOH) - Gradient Profile D->E F Inject Degraded Samples E->F G Evaluate Resolution (Analyte vs. Degradants) F->G G->E Re-optimize if resolution is poor H Assess Peak Purity (Using PDA Detector) G->H Final Method Selected I Validate Method (ICH Q2) - Specificity, Linearity, Accuracy, - Precision, Range, Robustness H->I

Caption: Workflow for developing a stability-indicating HPLC method.

  • Forced Degradation Study:

    • Prepare a solution of (1-(Pyridin-4-yl)cyclopropyl)methanol at approximately 1 mg/mL.[22]

    • Expose aliquots of this solution to the following conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (60°C), and light (ICH-compliant photostability chamber).[18][22]

    • Collect samples at various time points. The goal is to achieve 5-20% degradation of the main compound.

    • Neutralize the acid and base samples before injection. Prepare a pooled sample containing all degradation mixtures for initial method development.

  • Initial Method Screening:

    • Objective: Achieve good retention and peak shape for the parent compound.

    • Inject the unstressed analyte standard onto the columns recommended in the table below.

    • Evaluate retention factor (k'), tailing factor, and efficiency (plate count).

  • Method Optimization:

    • Using the most promising column, inject the pooled degraded sample.

    • Adjust the mobile phase gradient and pH to achieve baseline separation between the parent peak and all degradation products.

    • Confirm peak identity using a PDA detector to ensure peak purity.

ParameterHILIC ApproachAqueous C18 Approach
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µmPhenomenex Luna Omega Polar C18, 1.6 µm
Mobile Phase A 90:10 Acetonitrile:Water w/ 10 mM Ammonium Formate, pH 3.010 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B 10:90 Acetonitrile:Water w/ 10 mM Ammonium Formate, pH 3.0Acetonitrile
Gradient Start at 95% A, hold for 0.5 min, decrease to 50% A over 5 minStart at 2% B, hold for 1 min, increase to 40% B over 8 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp 40 °C40 °C
Detection PDA Detector, scan 210-400 nm, extract at λ-max (~260 nm)PDA Detector, scan 210-400 nm, extract at λ-max (~260 nm)
Injection Vol. 2 µL5 µL
Guide 2: Developing a Quantitative LC-MS/MS Method in Human Plasma

This guide outlines the development of a sensitive and selective method for quantifying the analyte in a biological matrix, a critical task in pharmacokinetic studies.[23]

cluster_0 Phase 1: MS Optimization cluster_1 Phase 2: Sample Prep & LC Method cluster_2 Phase 3: Integration & Validation A Infuse Analyte & IS into Mass Spec B Select Precursor Ion (e.g., [M+H]+) A->B C Optimize Cone Voltage/ Declustering Potential B->C D Perform Product Ion Scan C->D E Select & Optimize MRM Transitions (Collision Energy) D->E G Develop Fast LC Gradient (HILIC or Polar C18) E->G Optimized MS parameters F Develop SPE Method (Mixed-Mode Cation Exchange) F->G H Prepare Calibration Curve & QCs in Matrix G->H Final integrated method I Assess for Matrix Effects (Post-column infusion) H->I I->F Re-optimize sample prep if effects are severe J Full Method Validation (FDA/ICH Guidelines) I->J

Sources

Reference Data & Comparative Studies

Validation

Structural Rigidity in Medicinal Chemistry: A Comparative Analysis of (1-(Pyridin-4-yl)cyclopropyl)methanol and Its Isomeric Analogs

As drug discovery shifts toward molecules with higher sp³ character to improve clinical success rates, small, rigid scaffolds have become indispensable. The structural class characterized by a pyridine ring attached to a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward molecules with higher sp³ character to improve clinical success rates, small, rigid scaffolds have become indispensable. The structural class characterized by a pyridine ring attached to a cyclopropylmethanol unit represents a highly versatile building block[1].

This guide provides an in-depth comparative analysis of (1-(Pyridin-4-yl)cyclopropyl)methanol against its positional isomers. We will explore the mechanistic rationale behind its deployment, its pharmacological applications, and validated experimental protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical and Structural Comparison

The variation in the substitution pattern on the pyridine ring (positions 2, 3, or 4) fundamentally alters the molecule's electronic distribution, basicity, and spatial trajectory[1]. Below is a comparative summary of the primary isomers used in contemporary drug design.

Property / Isomer(1-(Pyridin-4-yl)cyclopropyl)methanol(1-(Pyridin-3-yl)cyclopropyl)methanol(1-(Pyridin-2-yl)cyclopropyl)methanol
CAS Number 858035-96-8[2]351421-96-0[3]N/A (Class analog)
Molecular Weight 149.19 g/mol 149.19 g/mol 149.19 g/mol
Nitrogen Vector Linear (180° relative to C4)Angled (120° relative to C3)Adjacent (Ortho effect present)
Primary Utility Deep solvent-exposed pockets, hinge-bindingCYP450 interactions, GPCR pocketsBidentate metal coordination
Steric Hindrance Minimal around the nitrogenModerateHigh (due to proximity to cyclopropyl)
Mechanistic Rationale: The "Cyclopropyl Effect"

When designing APIs, researchers frequently replace gem-dimethyl groups or unbranched alkyl chains with a cyclopropyl ring. This is not merely a structural novelty; it is driven by thermodynamic causality:

  • Entropic Advantage: The rigid cyclopropyl linker restricts the conformational freedom of the attached hydroxyl and pyridine groups. Upon binding to a target receptor, the molecule suffers a significantly lower entropic penalty compared to an acyclic analog.

  • Vectorial Projection: The cyclopropyl ring forces the pyridine nitrogen into a highly specific spatial vector, optimizing hydrogen-bonding geometry.

  • Metabolic Stability: The cyclopropyl moiety is generally more resistant to cytochrome P450-mediated oxidative metabolism than open-chain aliphatic linkers.

Pharmacological Applications & Target Engagement

The (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold is a critical intermediate in the synthesis of several advanced therapeutic agents. Its unique geometry allows it to serve as a core structural motif in arylsulfonamide derivatives, which are heavily investigated across multiple therapeutic areas[4][5].

  • 11β-HSD1 Inhibitors: Arylsulfonylpiperazines incorporating this scaffold have been optimized as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating diabetes and obesity by modulating local cortisol levels[4].

  • Nav1.7 Channel Blockers: Benzoxazolinone sulfonamide derivatives utilizing this building block have shown efficacy in inhibiting Nav1.7 activity, a highly validated target for neuropathic pain management[5].

  • Muscarinic M1 Receptor Antagonists: Recent developments have integrated this scaffold into antagonists for the muscarinic acetylcholine receptor M1 (mAChR M1), aimed at treating neurological and psychiatric disorders[5].

TargetPathway A (1-(Pyridin-4-yl)cyclopropyl) methanol Scaffold B 11β-HSD1 Inhibition A->B Target 1 E Nav1.7 Channel Blockade A->E Target 2 C Decreased Cortisol Production B->C D Metabolic Syndrome & Obesity Management C->D F Reduced Nociceptive Signaling E->F G Neuropathic Pain Relief F->G

Pharmacological target pathways utilizing the (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the steps to explain why specific reagents and conditions are selected.

Protocol A: Synthesis of (1-(Pyridin-4-yl)cyclopropyl)methanol

This protocol describes the reduction of the corresponding cyclopropanecarboxylate precursor[4].

Reagents: Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate, Lithium Aluminum Hydride (LAH), anhydrous Tetrahydrofuran (THF). Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere to prevent the violent reaction of LAH with atmospheric moisture.

  • Reduction: Suspend LAH (1.5 equivalents) in anhydrous THF at 0 °C. Rationale: The low temperature controls the exothermic hydride transfer.

  • Addition: Dissolve methyl 1-(pyridin-4-yl)cyclopropanecarboxylate in THF and add it dropwise to the LAH suspension over 30 minutes.

  • Reaction: Allow the mixture to stir for 1.75 hours, allowing it to slowly warm to room temperature[4]. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Fieser Quench (Self-Validation Step): Cool the reaction back to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LAH in grams). Rationale: This specific quenching sequence traps the aluminum salts into a granular, easily filterable white precipitate, preventing emulsion formation during extraction.

  • Isolation: Filter through a Celite pad, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the target alcohol.

Protocol B: Activation via Chlorination

To utilize the scaffold in subsequent substitution reactions (e.g., arylsulfonamide coupling), the primary alcohol must be converted to a better leaving group[5].

Reagents: (1-(Pyridin-4-yl)cyclopropyl)methanol, Thionyl Chloride (SOCl₂), Dichloromethane (DCM). Procedure:

  • Preparation: Dissolve the alcohol in anhydrous DCM and cool to 0 °C.

  • Activation: Add SOCl₂ (2.0 equivalents) dropwise. Rationale: SOCl₂ is chosen over PBr₃ because the resulting byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.

  • Reaction: Stir the mixture for 2.0 hours at room temperature[5]. The reaction is driven forward by the evolution of SO₂ gas.

  • Workup: Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution. Rationale: The basic quench neutralizes residual HCl, preventing the protonation of the pyridine ring which would otherwise pull the product into the aqueous layer.

  • Extraction: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield 4-(1-(chloromethyl)cyclopropyl)pyridine.

SynthesisWorkflow A Methyl 1-(pyridin-4-yl) cyclopropanecarboxylate B Reduction (LAH, THF, 0°C) 1.75h Reaction A->B Step 1 C (1-(Pyridin-4-yl) cyclopropyl)methanol B->C Yield >85% D Chlorination (SOCl2, DCM) 2.0h Reaction C->D Step 2 E 4-(1-(Chloromethyl) cyclopropyl)pyridine D->E Activation F Arylsulfonamide Coupling (Nav1.7 / 11β-HSD1 Inhibitors) E->F Substitution

Workflow for the synthesis and downstream activation of the cyclopropylmethanol scaffold.

Conclusion

The (1-(Pyridin-4-yl)cyclopropyl)methanol scaffold exemplifies the power of conformational restriction in modern drug design. By comparing it to its 3-pyridyl and 2-pyridyl analogs, researchers can selectively tune the steric and electronic profiles of their drug candidates. Its proven utility in synthesizing inhibitors for 11β-HSD1, Nav1.7, and mAChR M1 underscores its value as a foundational building block in medicinal chemistry.

References

  • Molaid. "(1-(pyridin-4-yl)cyclopropyl)methanol | 858035-96-8 Synthesis and Patent Literature." Molaid. Available at:[Link]

  • Sun, D., et al. "Aryl Sulfonamide Compounds and Uses Related Thereto." (WO2005063247A1). Referenced via Molaid. Available at:[Link]

Sources

Comparative

A Comparative Guide to Assessing the Off-Target Effects of (1-(Pyridin-4-yl)cyclopropyl)methanol and its Analogs

This guide provides a comprehensive framework for evaluating the off-target effects of the chemical scaffold (1-(Pyridin-4-yl)cyclopropyl)methanol. In drug discovery, the early identification and characterization of unin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the off-target effects of the chemical scaffold (1-(Pyridin-4-yl)cyclopropyl)methanol. In drug discovery, the early identification and characterization of unintended molecular interactions are paramount to de-risk clinical candidates and avoid costly late-stage failures.[1][2] This document moves beyond a simple listing of protocols, offering a strategic, multi-tiered approach grounded in the principles of medicinal chemistry and pharmacology. We will explain the causal logic behind experimental choices, provide detailed, self-validating protocols, and compare the subject compound to two structurally relevant alternatives to illustrate how subtle chemical modifications can profoundly impact a molecule's selectivity profile.

Introduction: The Imperative of Off-Target Profiling

(1-(Pyridin-4-yl)cyclopropyl)methanol represents a chemical scaffold combining a basic pyridine heterocycle with a rigid cyclopropyl linker.[3] Such motifs are of significant interest in medicinal chemistry for their potential to confer desirable pharmacokinetic and pharmacodynamic properties.[4] However, the very features that make a compound biologically active can also lead to unintended interactions with proteins other than the intended therapeutic target. These "off-target" effects can range from benign to severe, potentially causing adverse drug reactions or reducing therapeutic efficacy.[1][5]

A proactive, systematic assessment of a compound's selectivity is therefore not merely a regulatory requirement but a cornerstone of rational drug design. This guide uses (1-(Pyridin-4-yl)cyclopropyl)methanol as a case study to demonstrate a robust workflow for identifying and quantifying these critical off-target liabilities.

Structural Analysis and Predicted Liabilities

Before embarking on experimental work, an analysis of the compound's structure can predict potential off-target interactions, guiding the selection of appropriate assays.

  • (1-(Pyridin-4-yl)cyclopropyl)methanol (Compound of Interest):

    • Pyridine-4-yl Moiety: The basic nitrogen atom in the pyridine ring is a well-known structural alert for inhibition of Cytochrome P450 enzymes, particularly CYP2D6.[6] The nitrogen can coordinate with the heme iron in the enzyme's active site, leading to competitive inhibition and potential drug-drug interactions.[6][7]

    • Cyclopropyl Linker: The cyclopropyl group provides conformational rigidity. While often incorporated to improve metabolic stability, related structures like cyclopropanol can act as mechanism-based inactivators of certain enzymes.[8]

Comparator Compounds for this Guide:

To provide a meaningful comparison, we will assess our compound of interest against two hypothetical, structurally related alternatives:

  • Alternative A: (1-(Pyrimidin-4-yl)cyclopropyl)methanol: The replacement of pyridine with pyrimidine reduces the basicity of the heterocycle, which may mitigate CYP2D6 inhibition. Pyrimidine derivatives are also widely studied as pharmacophores.[9][10]

  • Alternative B: (1-Cyclopropyl-1-phenylethanol): This analog replaces the pyridine ring with a simple phenyl group, removing the primary structural alert for CYP2D6 inhibition but introducing a site for potential aromatic oxidation.

A Multi-Tiered Strategy for Off-Target Assessment

A robust off-target profiling strategy involves progressing from broad, cellular-level assessments to specific, molecular-level investigations.

G start_node Compound Synthesis & QC tier1_node Tier 1: General Cytotoxicity (Cell Viability Assays) start_node->tier1_node Initial Screen tier2_node Tier 2: Targeted Profiling (Kinases, CYPs, etc.) tier1_node->tier2_node If Not Generally Cytotoxic decision_node Data Analysis & Go/No-Go Decision tier1_node->decision_node tier3_node Tier 3: Unbiased Profiling (Chemoproteomics) tier2_node->tier3_node For Promising Leads tier2_node->decision_node tier3_node->decision_node

Caption: A multi-tiered workflow for assessing off-target effects.

Tier 1: General Cellular Health and Cytotoxicity

The first step is to determine if the compound exhibits broad cytotoxicity, which can confound the results of more specific assays. Cell viability assays measure general cellular health as an indicator of toxicity. We will use an ATP-based luminescent assay as it provides a highly sensitive and rapid measure of metabolically active cells.[11][12]

Comparative Data: General Cytotoxicity (CC₅₀)

The following table presents hypothetical 50% cytotoxic concentration (CC₅₀) values against a common cell line (e.g., HEK293) after 48 hours of exposure. Lower values indicate higher cytotoxicity.

CompoundStructurePredicted LiabilityHypothetical CC₅₀ (µM)
Compound of Interest (1-(Pyridin-4-yl)cyclopropyl)methanolCYP2D6 Inhibition> 50
Alternative A (1-(Pyrimidin-4-yl)cyclopropyl)methanolReduced CYP liability> 50
Alternative B (1-Cyclopropyl-1-phenylethanol)Aromatic oxidation35
Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Rationale: This "add-mix-measure" assay is simple and robust. The luciferase enzyme generates a light signal proportional to the amount of ATP present, which directly correlates with the number of viable cells.[12]

Methodology:

  • Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound of Interest, Alternatives A & B) in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate CC₅₀ values using a non-linear regression (log(inhibitor) vs. response) curve fit.

Tier 2: Profiling Against Key Target Families

If a compound is not broadly cytotoxic, the next step is to screen it against large families of proteins that are common sources of off-target effects.

A. Kinase Selectivity Profiling

Protein kinases are one of the largest enzyme families and are frequent off-targets for small molecule drugs, leading to unintended consequences.[13] Profiling a compound against a panel of kinases is a standard industry practice to assess its selectivity.[14][15]

G compound Test Compound (e.g., 10 µM) reaction Kinase Reaction (Kinase + Substrate + ATP) compound->reaction panel Kinase Panel (e.g., 24 representative kinases) panel->reaction detection Luminescent Detection (Remaining ATP) reaction->detection Luciferase/Luciferin analysis Data Analysis (% Inhibition) detection->analysis

Caption: Workflow for a typical kinase selectivity profiling assay.

Comparative Data: Kinase Inhibition Panel (% Inhibition at 10 µM)

This table shows hypothetical inhibition data against a small, representative kinase panel. Significant inhibition (>50%) at a high concentration (e.g., 10 µM) warrants further investigation.

Kinase TargetCompound of InterestAlternative AAlternative B
CDK2 8%12%9%
GSK3β 15%11%65%
MAPK1 5%7%4%
ROCK1 22%25%78%
SRC 11%14%10%
Experimental Protocol: Kinase Selectivity Profiling (e.g., ADP-Glo™)

Rationale: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to ATP and detected as a luminescent signal. It is a universal assay applicable to virtually any kinase.

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP buffer.

  • Compound Addition: Add the test compounds to a final concentration of 10 µM. Include a known inhibitor as a positive control and a vehicle (DMSO) as a negative control.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Convert ADP to ATP: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced by the kinase into ATP. Incubate for 30 minutes.

  • Measure Luminescence: Read the luminescent signal, which is proportional to the ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

B. Cytochrome P450 (CYP) Inhibition Profiling

As predicted from its structure, (1-(Pyridin-4-yl)cyclopropyl)methanol is a candidate for CYP2D6 inhibition.[6] Assessing this is critical for predicting potential drug-drug interactions.[16]

Comparative Data: CYP2D6 Inhibition (IC₅₀)

The table below shows hypothetical 50% inhibitory concentration (IC₅₀) values. A lower IC₅₀ indicates more potent inhibition.

CompoundStructurePredicted LiabilityHypothetical CYP2D6 IC₅₀ (µM)
Compound of Interest (1-(Pyridin-4-yl)cyclopropyl)methanolHigh1.5
Alternative A (1-(Pyrimidin-4-yl)cyclopropyl)methanolLow27
Alternative B (1-Cyclopropyl-1-phenylethanol)Very Low> 100
Experimental Protocol: Fluorometric CYP2D6 Inhibition Assay

Rationale: This method uses a pro-fluorescent substrate that is converted into a fluorescent product by the CYP enzyme. An inhibitor will reduce the rate of fluorescence generation, which can be measured in real-time.[16]

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human CYP2D6 enzymes and a pro-fluorescent substrate (e.g., AMMC).

  • Compound Incubation: In a 96-well plate, add serial dilutions of the test compounds. Include Quinidine as a positive control inhibitor and a vehicle control.

  • Pre-incubation: Add the CYP2D6 enzyme solution to the wells and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding a solution of NADPH (the enzyme's cofactor).

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Unbiased, Systems-Level Profiling

For high-priority compounds, unbiased methods can reveal unexpected off-targets that would be missed by targeted panels. Chemoproteomics techniques identify the full spectrum of proteins a compound interacts with inside a cell.[17]

G treat Treat Live Cells (Vehicle vs. Compound) probe Add Broad-Spectrum Covalent Probe treat->probe Competitive Binding lyse Cell Lysis probe->lyse enrich Enrich Probe-Labeled Proteins lyse->enrich digest Proteolytic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms analysis Identify & Quantify Proteins (Target Engagement) ms->analysis

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-(Pyridin-4-yl)cyclopropyl)methanol

Comprehensive Safety and Operational Guide for Handling (1-(Pyridin-4-yl)cyclopropyl)methanol Executive Summary (1-(Pyridin-4-yl)cyclopropyl)methanol (CAS: 858035-96-8) is a highly versatile scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (1-(Pyridin-4-yl)cyclopropyl)methanol

Executive Summary

(1-(Pyridin-4-yl)cyclopropyl)methanol (CAS: 858035-96-8) is a highly versatile scaffold in medicinal chemistry and drug development. The rigid cyclopropyl linker is instrumental in orienting the biologically significant pyridine ring for optimal interaction with therapeutic targets[1]. However, handling pyridine derivatives requires rigorous safety and logistical planning due to their potential for rapid dermal absorption, systemic toxicity, and environmental persistence[2][3]. This guide provides causality-driven protocols for the safe handling, operational execution, and disposal of this compound.

Mechanistic Hazard Profile

To establish a secure laboratory environment, scientists must understand the why behind the hazards, rather than just memorizing safety data sheets.

  • Dermal & Systemic Toxicity: Pyridine derivatives are lipophilic enough to penetrate the stratum corneum, making dermal exposure a critical systemic hazard[2]. The addition of the cyclopropylmethanol moiety increases the molecule's hydrogen-bonding capacity, which can alter its solubility and absorption kinetics in biological media compared to unsubstituted pyridines.

  • Mucosal Irritation: The basic nitrogen on the pyridine ring acts as a severe irritant to ocular and respiratory mucosa[4].

  • Thermal Degradation: Upon combustion or exposure to strong oxidizing agents, these compounds emit highly toxic nitrogen oxides (NOx) and carbon monoxide[3].

Causality-Driven PPE Requirements

Standard laboratory Personal Protective Equipment (PPE) is a mechanistic barrier designed to interrupt specific exposure routes. In accordance with OSHA 29 CFR 1910.132 (Hazard Assessment), the following protective matrix must be implemented[5][6].

PPE CategorySpecification & StandardQuantitative MetricCausality / Mechanistic Purpose
Eye & Face ANSI Z87.1-Compliant Safety Goggles0% exposed ocular mucosaPrevents mucosal absorption of airborne particulates or splashes. Pyridine derivatives cause severe, immediate eye irritation and potential corneal damage[2][7].
Hands Double-layered Nitrile or Butyl Rubber Gloves29 CFR 1910.138 compliantPrevents transdermal absorption. Nitrile provides a barrier against the solid compound, while butyl rubber is required if handling the compound in aggressive organic solvents (e.g., DCM)[6][8].
Body 100% Cotton or Flame-Resistant Lab CoatFull coverage to wrists/kneesSynthetic fibers can melt to the skin during a fire. Pyridine compounds can emit toxic fumes or ignite upon contact with strong oxidizers[3][5].
Respiratory Chemical Fume HoodFace velocity: 80–120 fpmMitigates inhalation hazards. Pyridine vapors and dusts are harmful if inhaled and can accumulate in low-lying areas[2][8].

Operational Handling Protocol

Every operational step must function as a self-validating system to ensure absolute containment.

Step 1: Engineering Control Verification

  • Action: Conduct all handling, weighing, and transfer operations inside a certified chemical fume hood.

  • Validation: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). As a secondary physical validation, tape a small strip of Kimwipe to the bottom of the sash; it must pull inward steadily without fluttering erratically.

Step 2: Static Mitigation during Weighing

  • Action: Use anti-static weighing boats and grounded, non-sparking spatulas[2].

  • Causality: Fine powders of organic compounds can generate static charge when transferred with plastic spatulas, creating a spark risk if flammable solvent vapors (e.g., THF, ether) are present in the same hood.

Step 3: Transfer and Solubilization

  • Action: Transfer the weighed (1-(Pyridin-4-yl)cyclopropyl)methanol directly into the reaction vessel. If solubilizing, add the solvent slowly while maintaining a nitrogen or argon atmosphere.

  • Validation: Ensure the reaction vessel is sealed with a septum before removing it from the fume hood. No open containers of the compound should ever cross the plane of the fume hood sash.

Visualization: Operational Workflow

G A 1. Hazard Assessment & PPE Donning B 2. Engineering Controls (Fume Hood Verification) A->B C 3. Chemical Handling (Anti-Static Transfer) B->C D 4. Experimental Execution (Synthesis / Assay) C->D E 5. Waste Segregation (EPA Lab-Pack Protocol) D->E F 6. Decontamination & PPE Doffing E->F

Operational workflow for the safe handling and disposal of pyridine derivatives.

Environmental Control & EPA-Compliant Disposal

Under no circumstances should (1-(Pyridin-4-yl)cyclopropyl)methanol, or its reaction byproducts, be disposed of via laboratory drains[9]. Pyridine derivatives are toxic to aquatic life and have long-lasting environmental effects[10].

Step 1: Waste Segregation

  • Action: Separate halogenated waste (if the compound was reacted in solvents like dichloromethane) from non-halogenated waste. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) as this can cause exothermic degradation[3][11].

  • Validation: Check the waste container's compatibility log before adding the mixture. The pH of the waste should be tested if mixed with aqueous layers to ensure it is not highly reactive.

Step 2: EPA Lab-Pack Preparation

  • Action: For small, unused quantities or expired stock, utilize the EPA Lab-Pack Waste Disposal method. Place the tightly sealed primary container into a sturdy secondary container. Pad the void space with an inert, non-combustible absorbent material (such as vermiculite or dry sand)[2][12].

  • Causality: Vermiculite prevents mechanical breakage during transport and absorbs any potential leakage without reacting with the pyridine derivative.

Step 3: Profiling and Hauling

  • Action: Log the waste into the laboratory's Inventory Management Software, explicitly listing CAS: 858035-96-8. Schedule a pickup with a licensed Environmental Health and Safety (EH&S) waste broker[13].

Emergency Decontamination Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Immediately clear personnel from the immediate area and move upwind. Shut off all possible sources of ignition[4].

  • Containment: Do not use combustible materials (like paper towels) to absorb liquid solutions of the compound. Contain the spill using earth, sand, or vermiculite[10].

  • Collection: Use non-sparking tools to sweep the absorbed material into a labeled, sealable hazardous waste drum[4].

  • Surface Decontamination: Wash the affected area with copious amounts of water and a specialized detergent, ensuring the runoff is collected and not allowed to enter municipal drains[3].

References

  • UAB Occupational Health and Safety. "Using PPE in the Laboratory (OHS101) Course Material." University of Alabama at Birmingham. [Link]

  • Temple University Environmental Health and Radiation Safety. "General Guidance on PPE & Hazard Assessments for Lab." Temple University. [Link]

  • University of Maryland Center for Environmental Science. "Personal Protective Equipment (PPE)." UMCES. [Link]

  • Centers for Disease Control and Prevention. "Personal Protective Equipment (PPE) Toolkit - OneLab REACH." CDC. [Link]

  • Environmental Marketing Services. "Laboratory Chemical Disposal." EMS LLC. [Link]

  • Molecular Biology Products. "4 Simple Tips for Disposing of Hazardous Lab Chemicals." MBP Inc. [Link]

  • South Dakota Department of Education. "Waste Lab Chemical Disposal Guidance." SD.gov. [Link]

  • Cohizon Life Sciences Limited. "2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet." Cohizon. [Link]

  • Rowan University Laboratory Safety. "Chemical Waste Disposal Information." Rowan University. [Link]

Sources

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